1-(2-(Methoxymethoxy)phenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMKXDYEKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437453 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-18-0 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of 1-(2-(methoxymethoxy)phenyl)ethanone, a valuable intermediate in organic synthesis. The core of this process involves the protection of the phenolic hydroxyl group of 2'-hydroxyacetophenone using a methoxymethyl (MOM) ether. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the acidic phenol proton.
Synthesis Pathway Overview
The primary pathway for synthesizing this compound is the etherification of the phenolic hydroxyl group of 2'-hydroxyacetophenone. The methoxymethyl (MOM) group serves as an effective protecting group because it is stable under a variety of conditions, including strongly basic and weakly acidic environments, yet can be removed under specific acidic conditions.[1]
The general transformation is illustrated below:
Caption: General synthesis scheme for this compound.
Methodologies and Reagents
Several established methods are available for the introduction of the MOM group onto a phenol. The choice of method often depends on the substrate's sensitivity to acid or base, the desired scale of the reaction, and safety considerations.
Method A: Methoxymethyl Chloride (MOMCl) with a Non-Nucleophilic Base
This is a very common and effective method.[2][3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. Stronger bases like sodium hydride (NaH) can also be used to first deprotonate the phenol, forming a more nucleophilic phenoxide intermediate.[4]
-
Reagents : Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).
-
Solvent : Dichloromethane (DCM)[3] or Dimethylformamide (DMF).[4][5]
-
Advantages : High yields are often achieved under relatively mild conditions.[4]
-
Disadvantages : MOMCl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[3]
Method B: Dimethoxymethane (DMM) with an Acid Catalyst
This method provides a safer alternative to the highly toxic MOMCl.[6] An acid catalyst, such as phosphorus pentoxide (P₂O₅) or a Lewis acid, facilitates an acetal exchange reaction.[6]
-
Reagents : Dimethoxymethane (DMM, also known as methylal), acid catalyst (e.g., P₂O₅, zinc dibromide, trifluoromethanesulfonic acid).[6][7]
-
Solvent : Dichloromethane (DCM) or Chloroform (CHCl₃).[6][7]
-
Advantages : Avoids the use of carcinogenic MOMCl.
-
Disadvantages : Requires strongly acidic conditions which may not be suitable for acid-sensitive substrates.
Method C: Methoxymethyl Acetate with a Lewis Acid Catalyst
Methoxymethyl acetate can serve as another alternative protecting reagent, catalyzed by a mild Lewis acid like zinc chloride.[8] This approach also avoids the use of MOMCl.
-
Reagents : Methoxymethyl acetate, Zinc chloride (ZnCl₂).[8]
-
Solvent : Dichloromethane (DCM).[8]
-
Advantages : Utilizes less hazardous reagents compared to MOMCl.[8]
Quantitative Data Presentation
The following table summarizes reaction conditions and yields for the MOM protection of various phenolic compounds, providing a reference for the expected outcome in the synthesis of this compound.
| Starting Material | Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Phenol | MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | RT | 85 - 98 | [4] |
| Phenol | MeOCH₂Cl, NaH | DMF | 2 h | RT | 74 - 96 | [4] |
| Phenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | 16 h | RT | 81 | [8] |
| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | N/A | RT | 66 | [8] |
| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | N/A | RT | 68 | [8] |
| 1-(2,4,6-trihydroxyphenyl)ethanone | Dimethoxymethane, AcCl, ZnBr₂, i-Pr₂NEt | DCM | Overnight | 5 → RT | 100 | [7] |
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the methoxymethylation of phenols using MOMCl and DIPEA, which is widely applicable.[3][5]
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
Methoxymethyl chloride (MOMCl, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2'-hydroxyacetophenone (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base : Add N,N-diisopropylethylamine (2.0 eq) to the solution via syringe.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of MOMCl : (Caution: MOMCl is a carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.) Add methoxymethyl chloride (1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 3-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with dichloromethane (2x).
-
Washing : Combine the organic layers and wash sequentially with water and then saturated brine solution.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined below.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Methoxymethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-(Methoxymethoxy)phenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted values and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation.
Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the available predicted and estimated values for key properties. It is crucial to note that these are computational estimations and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | Calculated |
| Molecular Formula | C10H12O3 | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP (Octanol-Water Partition Coefficient) | ~1.2 (estimated) | Predicted for a structurally similar compound[1] |
Note: The logP value is an estimation based on the predicted value for the structurally related compound 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone.[1] The actual value for this compound may vary and requires experimental determination.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure and serves as a crucial indicator of purity.[2][3]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[3] The powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[2]
-
Determination: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]
Methodology: Simple Distillation
-
Apparatus Setup: A distillation flask is charged with a small volume of this compound and a few boiling chips. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask.[6]
-
Heating: The flask is gently heated.[5]
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor enters the condenser.[6]
-
Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded as boiling point varies with pressure.[5]
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of various solvents (e.g., 1 mL) of differing polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is added to each test tube.[7]
-
Observation: The tubes are agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent.[8] For liquid solutes, miscibility is observed.[8]
pKa Determination
The pKa is a measure of the acidity of a compound.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[9]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point of the titration.[10]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Conclusion
This technical guide has outlined the predicted physicochemical properties of this compound and provided detailed, adaptable protocols for their experimental determination. While a comprehensive experimental dataset for this specific molecule is currently lacking in public literature, the methodologies described herein provide a robust framework for researchers to characterize the compound. Accurate determination of these properties is fundamental for its application in scientific research and drug development, enabling a deeper understanding of its behavior and potential applications. It is strongly recommended that the predicted values presented are validated through rigorous experimental work.
References
- 1. 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | 65490-09-7 | Benchchem [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. youtube.com [youtube.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
Elucidation of the Chemical Structure of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-(2-(Methoxymethoxy)phenyl)ethanone. The document details the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, which are fundamental for the structural confirmation of this compound. A generalized experimental protocol for its synthesis via the protection of 2-hydroxyacetophenone is also presented. The logical workflow for structure determination and the experimental procedure are visually represented through diagrams. This guide serves as a valuable resource for chemists and researchers involved in organic synthesis and drug discovery.
Introduction
This compound is an aromatic ketone that incorporates a methoxymethyl (MOM) ether protecting group. The MOM group is frequently employed in multi-step organic synthesis to mask the reactivity of hydroxyl moieties, allowing for chemical transformations on other parts of a molecule.[1][2] The structural elucidation of such protected compounds is a critical step to ensure the desired chemical entity has been synthesized before proceeding to subsequent reactions or biological assays. This guide outlines the key analytical techniques and a synthetic approach for this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of an acetophenone core where the hydroxyl group at the ortho position is protected as a methoxymethyl ether.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 6515-18-0 |
Predicted Spectroscopic Data for Structure Elucidation
Due to the limited availability of experimental spectra for this compound in the public domain, the following data are predicted based on established principles of NMR and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the acetyl group, and the methoxymethyl ether.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | Ar-H (ortho to C=O) |
| ~7.45 | td | 1H | Ar-H (para to C=O) |
| ~7.15 | d | 1H | Ar-H (ortho to O-MOM) |
| ~7.00 | t | 1H | Ar-H (meta to C=O) |
| 5.25 | s | 2H | -O-CH₂-O- |
| 3.50 | s | 3H | -O-CH₃ |
| 2.60 | s | 3H | -C(O)CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the methoxymethyl group.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~200.0 | C=O |
| ~155.0 | C-O-MOM |
| ~133.0 | Ar-C |
| ~130.0 | Ar-C |
| ~128.0 | Ar-C |
| ~121.0 | Ar-C |
| ~115.0 | Ar-C |
| 94.5 | -O-CH₂-O- |
| 56.0 | -O-CH₃ |
| 31.5 | -C(O)CH₃ |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Fragment |
| 180 | [M]⁺ |
| 165 | [M - CH₃]⁺ |
| 149 | [M - OCH₃]⁺ |
| 135 | [M - CH₂OCH₃]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 45 | [CH₂OCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved by the protection of the hydroxyl group of 2-hydroxyacetophenone using a methoxymethylating agent. A general and reliable method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.
Materials:
-
2-Hydroxyacetophenone
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (1.5 eq) to the stirred solution.
-
Slowly add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Visualizations
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of this compound.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides the predicted spectral data and a reliable synthetic protocol to aid researchers in the preparation and characterization of this compound. The presented workflows offer a clear and logical approach to both its synthesis and structural verification, which are essential steps in the fields of organic chemistry and drug development.
Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed with experimental data upon synthesis of the compound. The provided experimental protocol is a general method and may require optimization for specific laboratory conditions.
References
Technical Guide: 1-(2-(Methoxymethoxy)phenyl)ethanone (CAS Number: 6515-18-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-(Methoxymethoxy)phenyl)ethanone, a key synthetic intermediate. While direct in-depth experimental data for this specific compound is limited, this document compiles available information and presents extrapolated methodologies and potential applications based on structurally related compounds. This guide includes physicochemical properties, a proposed synthesis protocol, and a discussion of its potential reactivity and biological significance, aiming to facilitate its use in research and development.
Chemical and Physical Properties
This compound, with the CAS number 6515-18-0, is an aromatic ketone.[1][2][3] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, a common strategy in multi-step organic synthesis. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6515-18-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Boiling Point | 139-140 °C (at 12.5 Torr) | [1] |
| Density | 1.073 g/cm³ (Predicted) | [1] |
| LogP | 1.87190 | [1] |
| PSA (Polar Surface Area) | 35.53 Ų | [1] |
Synthesis
Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, a plausible and efficient synthesis route can be designed based on the well-established protection of phenols as methoxymethyl ethers. The proposed synthesis involves the reaction of 2'-hydroxyacetophenone with a methoxymethylating agent.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the methoxymethylation of phenols.
Materials:
-
2'-Hydroxyacetophenone
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
10% aqueous Citric Acid solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a stirred solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous DCM at 0 °C, add N,N-Diisopropylethylamine (1.5 equivalents).
-
Slowly add chloromethyl methyl ether (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash it sequentially with 10% aqueous citric acid solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Expected Outcome:
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the acetyl group and the methoxymethyl ether.
-
Reactions of the Acetyl Group: The ketone functionality can undergo a variety of transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the α-carbon (e.g., enolate formation and subsequent alkylation or condensation reactions).
-
Deprotection: The methoxymethyl (MOM) protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the parent phenol, 2'-hydroxyacetophenone. This orthogonality is a key feature in its application in multi-step synthesis.
Potential Applications:
Given its structure, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The protected hydroxyl group allows for selective modification of other parts of the molecule before its deprotection. For instance, it can serve as a precursor for the synthesis of substituted acetophenones, chalcones, and flavonoids, which are known to possess a wide range of biological activities.
Biological Activity (Inferred)
While no specific biological activities have been reported for this compound itself, its structural similarity to other substituted acetophenones suggests potential for biological relevance. Many acetophenone derivatives are known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.[4] Further research would be required to determine if this particular compound possesses any significant biological activity.
Diagrams
Synthesis Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis of this compound.
Deprotection Reaction
This diagram shows the deprotection of this compound to yield 2'-hydroxyacetophenone.
Caption: Deprotection of the MOM ether to the corresponding phenol.
Conclusion
This compound is a synthetically useful intermediate whose full potential is yet to be explored. This guide provides a foundational understanding of its properties and a practical, albeit proposed, methodology for its synthesis. The information presented, largely derived from analogous compounds, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, encouraging further investigation into this and related molecules.
References
An In-depth Technical Guide to the Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-(methoxymethoxy)phenyl)ethanone, a valuable intermediate in organic synthesis. The primary focus is on the starting materials, experimental protocols, and quantitative data associated with its preparation.
Core Synthesis Pathway and Starting Materials
The synthesis of this compound fundamentally involves the protection of the phenolic hydroxyl group of a readily available starting material.
Primary Starting Material: The most common and direct precursor for the synthesis of this compound is 2'-hydroxyacetophenone . This compound serves as the foundational scaffold upon which the methoxymethyl (MOM) protecting group is installed.
Alternative Starting Material Route: While direct synthesis from 2'-hydroxyacetophenone is prevalent, it is noteworthy that 2'-hydroxyacetophenone itself is often synthesized from phenol . A common method for this transformation is the Fries rearrangement of phenyl acetate, which is generated from the acetylation of phenol.
Experimental Protocols
The key transformation in the synthesis of this compound from 2'-hydroxyacetophenone is the protection of the hydroxyl group as a methoxymethyl ether. A widely employed method utilizes methoxymethyl chloride (MOM-Cl) in the presence of a base.
Protocol: Methoxymethylation of 2'-Hydroxyacetophenone
This protocol is adapted from established procedures for the protection of phenolic hydroxyl groups.
Materials:
-
2'-Hydroxyacetophenone
-
Methoxymethyl chloride (MOM-Cl)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a solution of 2'-hydroxyacetophenone in a suitable solvent such as acetonitrile or dichloromethane, a base is added. Anhydrous potassium carbonate is a common choice for this reaction.
-
The mixture is stirred at room temperature to ensure the deprotonation of the phenolic hydroxyl group.
-
Methoxymethyl chloride (MOM-Cl) is then added dropwise to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to reduce reaction times.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel to afford the pure product.
Quantitative Data
The efficiency of the synthesis is critically evaluated by the reaction yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2'-Hydroxyacetophenone | N/A |
| Reagents | Methoxymethyl chloride, Potassium Carbonate | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Conditions | 60 °C, Microwave, 1 hour | [1] |
| Yield | 48.0 - 77.5% | [1] |
Visualizing the Synthesis and Workflow
To further elucidate the synthetic process, the following diagrams illustrate the signaling pathway of the chemical transformation and a typical experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
1-(2-(Methoxymethoxy)phenyl)ethanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of the organic compound 1-(2-(Methoxymethoxy)phenyl)ethanone, a substance of interest in synthetic chemistry and potentially for further research applications. Due to the limited availability of in-depth experimental data in public databases, this guide focuses on the fundamental molecular characteristics.
Core Molecular Data
The primary molecular identifiers and properties of this compound are summarized below. This information is crucial for experimental design, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6515-18-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Synonyms | 1-(2-(Methoxymethoxy)phenyl)ethan-1-one, 1-(2-Methoxymethoxyphenyl)ethanone | [1] |
Logical Structure of Compound Identification
The process for identifying the key properties of a chemical compound like this compound follows a logical progression. The diagram below illustrates this workflow, starting from the chemical name and leading to its fundamental physicochemical properties.
Caption: Workflow for determining the molecular properties of a chemical compound.
Experimental Protocols and Further Research
Researchers interested in this compound are encouraged to perform their own experimental investigations to determine its properties and potential applications. The data presented in this guide can serve as a foundational reference for such studies.
References
In-Depth Technical Guide to the Solubility of 1-(2-(Methoxymethoxy)phenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-(Methoxymethoxy)phenyl)ethanone in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses both polar and non-polar characteristics. The presence of ether and carbonyl functional groups introduces polarity, while the phenyl ring is non-polar.
The expected solubility in various organic solvents can be predicted based on their polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule is not a strong hydrogen bond donor, the oxygen atoms in the ether and carbonyl groups can act as hydrogen bond acceptors. Therefore, moderate solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents possess dipoles but do not have O-H or N-H bonds. The polarity of this compound suggests it would be soluble in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar phenyl ring of the compound will promote solubility in non-polar solvents. However, the polar functional groups may limit high solubility.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided to summarize the absence of this data and to serve as a template for recording experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity Index | Reported Solubility ( g/100 mL at 25°C) |
| Methanol | CH₃OH | 5.1 | Data Not Available |
| Ethanol | C₂H₅OH | 4.3 | Data Not Available |
| Acetone | C₃H₆O | 5.1 | Data Not Available |
| Acetonitrile | C₂H₃N | 5.8 | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available |
| Toluene | C₇H₈ | 2.4 | Data Not Available |
| Hexane | C₆H₁₄ | 0.1 | Data Not Available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available |
| Diethyl Ether | C₄H₁₀O | 2.8 | Data Not Available |
Experimental Protocols for Solubility Determination
To ascertain the solubility of this compound, the following experimental protocols can be employed.
3.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.[1]
Methodology:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected organic solvent in small portions.
-
After each addition, shake the test tube vigorously for 10-20 seconds.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered insoluble.
-
Record the observations.
3.2. Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.
Methodology:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent from the vial under reduced pressure or in a fume hood until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of vial + solid) - (Weight of empty vial)] / (Volume of supernatant in mL) * 100
Visualizations
4.1. Logical Workflow for Solubility Assessment
The following diagram illustrates the decision-making process for characterizing the solubility of an organic compound.
Caption: A flowchart depicting a general strategy for determining the initial solubility characteristics of an organic compound.
4.2. Experimental Workflow for Quantitative Solubility
The following diagram outlines the steps for the gravimetric determination of solubility.
Caption: A step-by-step workflow for the quantitative gravimetric determination of solubility.
References
An In-depth Technical Guide to 1-(2-(Methoxymethoxy)phenyl)ethanone: Discovery, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1-(2-(Methoxymethoxy)phenyl)ethanone. While not a compound with a landmark discovery in its own right, its history is intrinsically linked to the development of the methoxymethyl (MOM) ether as a crucial protecting group in organic synthesis. This guide details the common synthetic routes, provides a representative experimental protocol, and tabulates key quantitative data.
Introduction and Historical Context
The "discovery" of this compound is not a singular event but rather a result of the broader development of protecting group chemistry. The methoxymethyl (MOM) ether was developed as a stable acetal protecting group for alcohols and phenols, removable under acidic conditions. Its application to 2'-hydroxyacetophenone, a common building block in the synthesis of flavonoids, chalcones, and other pharmaceutically relevant compounds, gave rise to this compound as a key synthetic intermediate.
The use of MOM as a protecting group allows for selective reactions at other positions of the aromatic ring or on the acetyl group without interference from the acidic phenolic proton. This strategy is fundamental in multi-step organic syntheses.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 2'-hydroxyacetophenone. Several reagents and conditions can be employed for this methoxymethylation.
Common Synthetic Methodologies
The protection of the phenolic hydroxyl group of 2'-hydroxyacetophenone as a MOM ether can be accomplished using various reagents, most commonly chloromethyl methyl ether (MOM-Cl) or dimethoxymethane. The choice of reagent and reaction conditions can be tailored based on the scale of the reaction and the presence of other functional groups.
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 85-98% | [1] |
| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to Room Temp. | 74-96% | [1] |
| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temp. | Good | [2] |
| Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane (DCM) | Room Temp. | Good | [3] |
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound using chloromethyl methyl ether and a non-nucleophilic base.
Materials:
-
2'-Hydroxyacetophenone
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Physicochemical and Spectroscopic Data
The following data pertains to this compound (CAS No: 6515-18-0).
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Boiling Point | 139-140 °C at 12.5 Torr |
| Density | ~1.073 g/cm³ (Predicted) |
Note: Experimental spectroscopic data for this compound was not available in the searched resources. The data for structurally similar compounds can be found in the literature for comparison.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Illustrative)
As this compound is primarily a synthetic intermediate, it is not directly involved in signaling pathways. However, its derivatives, such as flavonoids and chalcones, are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical relationship where this compound serves as a precursor to a biologically active molecule.
Caption: Precursor role in synthesizing bioactive molecules.
Conclusion
This compound is a valuable synthetic intermediate whose utility is derived from the robust and reversible nature of the methoxymethyl protecting group. While its own history is modest, it plays a critical role in the synthesis of a wide array of more complex molecules with significant applications in medicinal chemistry and drug development. This guide provides the foundational knowledge for its synthesis and handling for research professionals.
References
Spectroscopic and Synthetic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
However, extensive data has been located for a structurally related compound, 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone (CAS 65490-09-7). This guide presents a detailed analysis of this related compound to provide insight into the spectroscopic characteristics and synthetic methodologies that may be applicable or analogous to the target molecule.
Spectroscopic Data of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone
The following tables summarize the available spectroscopic data for 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 13.31 | s | - | 1H | Ar-OH |
| 6.24 | d | 2.3 | 1H | Ar-H |
| 6.19 | d | 2.3 | 2H | Ar-H |
| 5.30 | s | - | 2H | -O-CH₂-O- |
| 5.22 | s | - | 2H | -O-CH₂-O- |
| 3.44 | s | - | 3H | -O-CH₃ |
| 3.38 | s | - | 3H | -O-CH₃ |
| 2.60 | s | - | 3H | -C(O)-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1][2]
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| LC-MS | ESI | 257 | [M+H]⁺ |
| HRMS | ESI | 257.1020 (calculated), 257.1019 (found) | [C₁₂H₁₆O₆+H]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone is described below.[1][2]
Synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone
Materials:
-
1-(2,4,6-trihydroxyphenyl)ethanone
-
Dimethoxymethane
-
Acetyl chloride
-
Zinc bromide (ZnBr₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
10% aqueous citric acid solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of dimethoxymethane and zinc bromide in dichloromethane, acetyl chloride was added dropwise over 30 minutes, maintaining the temperature below 30°C.
-
The reaction mixture was stirred for 3 hours at room temperature.
-
The solution was then diluted with dichloromethane and cooled to 5°C.
-
1-(2,4,6-trihydroxyphenyl)ethanone was added portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine.
-
After 1 hour, the ice bath was removed, and the reaction was allowed to warm to room temperature and stirred overnight.
-
The resulting cloudy solution was washed sequentially with saturated aqueous ammonium chloride solution and 10% aqueous citric acid solution.
-
The organic layer was dried over sodium sulfate, and the solvent was removed under reduced pressure to yield the product.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted acetophenone derivative, using the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone as an example.
Caption: Workflow for the synthesis and spectroscopic analysis of a substituted acetophenone.
This guide provides a comprehensive overview based on the available data for a closely related analogue to 1-(2-(Methoxymethoxy)phenyl)ethanone. Researchers are advised to consider this information as a foundational reference, which may aid in the design of synthetic and analytical strategies for the target compound. Further investigation into specialized chemical literature and databases may be required to obtain the specific data for this compound.
References
Methodological & Application
Application Notes and Protocols: 1-(2-(Methoxymethoxy)phenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-(methoxymethoxy)phenyl)ethanone as a key intermediate in organic synthesis, particularly in the construction of flavonoid and chromone scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
This compound is a valuable synthetic intermediate in which the phenolic hydroxyl group of 2'-hydroxyacetophenone is protected by a methoxymethyl (MOM) ether. This protection strategy is crucial in multi-step syntheses, as it prevents the acidic phenol from interfering with subsequent base-catalyzed reactions and other transformations. The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for the synthesis of complex molecules such as flavonoids and chromones.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of commercially available 2'-hydroxyacetophenone. The use of a non-nucleophilic base is essential to prevent side reactions.
Synthetic Workflow for MOM Protection
Caption: Workflow for the synthesis of this compound.
Quantitative Data for Synthesis
| Step | Starting Material | Reagents | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | MOMCl, DIPEA | DCM | 0°C to room temp. | 16 | ~95 |
Experimental Protocol: Synthesis of this compound
-
To a solution of 2'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add chloromethyl methyl ether (MOMCl, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Flavonoid Synthesis
This compound is an excellent precursor for the synthesis of flavonoids. The MOM-protected ketone readily undergoes Claisen-Schmidt condensation with various benzaldehydes to form chalcones. These chalcones can then be cyclized and subsequently deprotected to yield the desired flavones.
Flavonoid Synthesis Pathway
Caption: Synthetic pathway to flavonoids from this compound.
Quantitative Data for Flavonoid Synthesis
| Step | Starting Material | Key Reagents | Conditions | Time (h) | Yield (%) |
| 1 | This compound | Benzaldehyde, NaOH | Ethanol, rt | 12 | ~85 |
| 2 | MOM-Protected Chalcone | I₂, DMSO | 120°C | 2 | ~70 |
| 3 | MOM-Protected Flavone | HCl, Methanol | Reflux | 4 | ~90 |
Experimental Protocol: Synthesis of a Flavone
Step 1: Claisen-Schmidt Condensation to form a Chalcone
-
To a solution of this compound (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in ethanol, add a solution of sodium hydroxide (2.0 eq.) in water.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the MOM-protected chalcone.
Step 2: Oxidative Cyclization to form a Flavone
-
Dissolve the MOM-protected chalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Add iodine (I₂, 1.2 eq.) and heat the mixture to 120°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the MOM-protected flavone.
Step 3: Deprotection to form the Final Flavone
-
Dissolve the MOM-protected flavone (1.0 eq.) in methanol.
-
Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final flavone.
Application in Chromone Synthesis
This compound can also serve as a stable precursor for the synthesis of chromones. This involves the deprotection of the MOM group to reveal the 2'-hydroxyacetophenone, which can then undergo cyclization with a suitable C1 synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Chromone Synthesis Pathway
Caption: Synthetic pathway to chromones from this compound.
Quantitative Data for Chromone Synthesis
| Step | Starting Material | Key Reagents | Conditions | Time (h) | Yield (%) |
| 1 | This compound | HCl, Methanol | Reflux | 4 | ~95 |
| 2 | 2'-Hydroxyacetophenone | DMF-DMA | Reflux | 6 | ~80 |
Experimental Protocol: Synthesis of a Chromone
Step 1: Deprotection to 2'-Hydroxyacetophenone
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2'-hydroxyacetophenone, which can be used in the next step without further purification.
Step 2: Condensation and Cyclization to form a Chromone
-
To the crude 2'-hydroxyacetophenone (1.0 eq.), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the solid from ethanol to obtain the pure chromone.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its stability and the ease of deprotection of the MOM group make it an ideal precursor for the synthesis of biologically relevant heterocyclic compounds such as flavonoids and chromones. The protocols and data presented herein provide a practical guide for researchers in the field of synthetic and medicinal chemistry.
Application Notes and Protocols: Methoxymethyl (MOM) Ether as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. The hydroxyl group of phenols, being nucleophilic and acidic, often requires temporary protection to prevent unwanted side reactions. The methoxymethyl (MOM) ether has emerged as a reliable and versatile protecting group for phenols due to its ease of introduction, stability to a wide range of reaction conditions, and facile cleavage under specific acidic conditions. This document provides detailed application notes and experimental protocols for the protection of phenols as MOM ethers and their subsequent deprotection.
Protection of Phenols as Methoxymethyl Ethers
The introduction of the MOM group onto a phenolic hydroxyl is typically achieved by reacting the phenol with a methoxymethylating agent in the presence of a base. Common reagents include chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.
Table 1: Comparison of Methods for the Protection of Phenols as MOM Ethers
| Method | Reagents | Solvent | Base | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| A | Chloromethyl methyl ether (MOM-Cl) | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | 0 to rt | 12-24 h | 75-95 | MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.[1][2] |
| B | Chloromethyl methyl ether (MOM-Cl) | Acetone | Anhydrous K₂CO₃ | Reflux | 3-6 h | High | A common and effective method.[3] |
| C | Dimethoxymethane, p-toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | - | Reflux | 48 h | ~60 | Utilizes a less hazardous methoxymethylating agent.[4] |
| D | Methoxymethyl acetate, Zinc chloride (ZnCl₂) | Dichloromethane (DCM) | - | Room Temperature | - | 66-76 | A mild method using a Lewis acid catalyst.[5] |
Experimental Protocol: Protection of a Phenol using Chloromethyl Methyl Ether (Method A)
This protocol describes the general procedure for the protection of a phenolic hydroxyl group using chloromethyl methyl ether and N,N-diisopropylethylamine.
Materials:
-
Phenol substrate (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phenol substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (2.0 equiv) to the stirred solution.
-
Add chloromethyl methyl ether (1.5 equiv) dropwise to the reaction mixture at 0 °C. Caution: MOM-Cl is a potent carcinogen and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected phenol.
Deprotection of Methoxymethyl-Protected Phenols
The cleavage of the MOM ether to regenerate the free phenol is most commonly achieved under acidic conditions. A variety of reagents and conditions can be employed, offering a range of selectivity and mildness.
Table 2: Comparison of Methods for the Deprotection of Phenolic MOM Ethers
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| E | Concentrated HCl | Methanol | Reflux | - | High | A classic and effective method.[2] |
| F | Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | 90-98 | A mild, efficient, and heterogeneous catalyst-based method.[6][7] |
| G | Wells-Dawson heteropolyacid | Methanol | 65 | < 1 h | 98-100 | Utilizes a recoverable and reusable solid acid catalyst.[3] |
| H | Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile | 0 to rt | 1-3 h | 85-95 | A mild method that proceeds via a silyl ether intermediate.[8][9] |
| I | Bismuth trichloride (BiCl₃) | Acetonitrile/water | 50 | - | Good to Excellent | A mild protocol using a "green" bismuth reagent.[10] |
| J | Zinc bromide (ZnBr₂), n-propanethiol (n-PrSH) | - | - | < 10 min | High | A rapid deprotection method.[11] |
Experimental Protocol: Deprotection of a Phenolic MOM Ether using Silica-Supported Sodium Hydrogen Sulfate (Method F)
This protocol details a mild and efficient deprotection of a MOM-protected phenol using a heterogeneous acid catalyst.[6]
Materials:
-
MOM-protected phenol (1.0 equiv)
-
Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)
-
Dichloromethane (DCM)
-
Celite or filter paper
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the MOM-protected phenol (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add silica-supported sodium hydrogen sulfate to the solution. The amount of catalyst may need to be optimized for specific substrates.
-
Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, filter the reaction mixture through a pad of Celite or filter paper to remove the catalyst.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the deprotected phenol.
-
If necessary, further purify the product by flash column chromatography or recrystallization.
Visualization of Workflows
Protection of a Phenol with a Methoxymethyl Group
Caption: Workflow for the protection of a phenol as a MOM ether.
Deprotection of a MOM-Protected Phenol
Caption: Workflow for the deprotection of a MOM-protected phenol.
Conclusion
The methoxymethyl ether is a highly effective protecting group for phenols, offering a balance of stability and ease of removal that is advantageous in many synthetic campaigns. The choice of protection and deprotection methodology should be tailored to the specific substrate and the compatibility of other functional groups present in the molecule. The protocols and data presented herein provide a comprehensive guide for the application of the MOM protecting group in research and development.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 5. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2-(Methoxymethoxy)phenyl)ethanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-(Methoxymethoxy)phenyl)ethanone serves as a valuable protected precursor to 2'-hydroxyacetophenone, a key building block in the synthesis of a diverse range of biologically active molecules. The methoxymethyl (MOM) ether acts as a stable protecting group for the phenolic hydroxyl group, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free phenol. Subsequent deprotection under acidic conditions readily yields the 2'-hydroxyacetophenone core, which is a cornerstone for the synthesis of flavonoids, chalcones, and other heterocyclic systems of significant medicinal interest. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.
Strategic Importance in Synthesis
The use of this compound allows for a strategic approach in multi-step organic synthesis. The MOM group's stability to a variety of reagents, followed by its facile removal, makes it an ideal choice for syntheses requiring selective manipulation of functional groups. This is particularly crucial in the construction of complex natural product analogues and novel therapeutic agents. The primary application involves the Claisen-Schmidt condensation to form chalcones, which are versatile intermediates for a plethora of heterocyclic compounds.[1][2][3]
Applications in the Synthesis of Bioactive Molecules
Synthesis of Anti-inflammatory Chalcones and Flavonoids
2'-Hydroxychalcones, derived from 2'-hydroxyacetophenones, are well-documented inhibitors of inflammatory mediators.[4] They can be synthesized via a Claisen-Schmidt condensation between 1-(2-hydroxyphenyl)ethanone (obtained after deprotection of this compound) and various substituted benzaldehydes.[5][6] These chalcones can be further cyclized to produce flavanones, which also exhibit significant anti-inflammatory effects by inhibiting nitric oxide (NO) production.[6]
Development of Anticancer Agents
A multitude of chalcone and flavone derivatives synthesized from 2'-hydroxyacetophenone precursors have shown potent anticancer activity.[7][8] For instance, certain 2'-hydroxychalcones have demonstrated cytotoxic effects against various cancer cell lines, including melanoma.[8] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[7] Furthermore, polymethoxy aurones, which can be synthesized from related precursors, have been identified as potential cell cycle inhibitors, targeting cyclin-dependent kinases.[9]
Discovery of Novel Antimicrobial and Antioxidant Compounds
The inherent structural features of chalcones, such as the α,β-unsaturated ketone moiety, contribute to their antimicrobial and antioxidant activities.[2][10] Derivatives of this compound are utilized to explore novel chemical spaces for the development of new antibacterial and antifungal agents.[11][12] Additionally, the antioxidant properties of 2'-hydroxychalcones are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[10]
Quantitative Data Summary
The following table summarizes the biological activities of representative compounds synthesized from 2'-hydroxyacetophenone, the deprotected form of this compound.
| Compound Class | Specific Derivative | Biological Activity | Target/Assay | IC50 Value | Reference |
| 2'-Hydroxychalcone | (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Anti-inflammatory | Inhibition of chemical mediators from mast cells, neutrophils, macrophages | Not specified | [5] |
| 2'-Hydroxychalcone | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Chemopreventive | Not specified | Not specified | [13] |
| 2'-Hydroxychalcone | 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | Antioxidant | DPPH radical scavenging | 190 µg/mL | [13] |
| 2'-Hydroxychalcone | Chalcone 6 | Antileishmanial | Leishmania donovani | 2.33 µM | [8] |
| 2'-Hydroxychalcone | Chalcone 11 | Antileishmanial | Leishmania donovani | 2.82 µM | [8] |
| 2'-Hydroxychalcone | Chalcone 15 | Antimalarial | Plasmodium falciparum 3D7 strain | 3.21 µM | [8] |
| 2'-Hydroxychalcone | Chalcone 3c | Lipoxygenase Inhibition | Soybean Lipoxygenase | 45 µM | [10] |
| 2'-Hydroxychalcone | Chalcone 4b | Lipoxygenase Inhibition | Soybean Lipoxygenase | 70 µM | [10] |
| Aurone | Compound 1c | Anti-proliferative | DU145 prostate cancer cells | Not specified | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of 2'-hydroxychalcones from 2'-hydroxyacetophenone (obtained after deprotection of this compound).
Materials:
-
2'-Hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH (or NaOH) in water (e.g., 40-50% w/v) to the stirred mixture.[3][5]
-
Continue stirring the reaction mixture at room temperature for a specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[1][3]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxychalcone.[1]
Protocol 2: General Synthesis of Flavanones from 2'-Hydroxychalcones
This protocol outlines the cyclization of 2'-hydroxychalcones to flavanones.
Materials:
-
2'-Hydroxychalcone
-
Ethanol or other suitable solvent
-
Base catalyst (e.g., sodium acetate) or acid catalyst (e.g., sulfuric acid)
-
Reflux apparatus
Procedure:
-
Dissolve the synthesized 2'-hydroxychalcone (1 equivalent) in a suitable solvent such as ethanol.[6]
-
Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the chalcone by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter it directly. Otherwise, pour the mixture into cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude flavanone by recrystallization from an appropriate solvent.
Visualizations
Caption: Synthetic pathway from this compound to flavonoids.
Caption: General experimental workflow for the synthesis and evaluation of bioactive flavonoids.
Caption: Inhibition of the iNOS pathway by synthesized chalcones and flavanones.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 9. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Chalcones from 1-(2-(Methoxymethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of 1-(2-(methoxymethoxy)phenyl)ethanone with various aromatic aldehydes. The subsequent deprotection of the methoxymethyl (MOM) ether to yield the corresponding 2'-hydroxychalcones is also described. Chalcones are a class of organic compounds that serve as important precursors for flavonoids and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The provided methodologies are based on established laboratory procedures, offering a reproducible approach for the synthesis of a variety of chalcone derivatives.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. Their versatile chemical scaffold has attracted considerable attention from the scientific community, leading to the exploration of their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In this application note, we focus on the synthesis utilizing this compound, a derivative of 2'-hydroxyacetophenone where the hydroxyl group is protected by a methoxymethyl (MOM) group. The MOM protecting group is employed to prevent unwanted side reactions during the basic conditions of the condensation and can be readily removed under acidic conditions to yield the desired 2'-hydroxychalcone.
Data Presentation
The following table summarizes the yields of various substituted chalcones synthesized using a similar MOM-protected acetophenone precursor, demonstrating the general applicability and efficiency of the described protocol.
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | 4-OCH₃ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 |
| 2 | 3,4-(OCH₃)₂ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 78 |
| 3 | 4-Cl | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |
| 4 | 4-NO₂ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75 |
| 5 | H | (E)-1-(2-(methoxymethoxy)phenyl)-3-phenylprop-2-en-1-one | 80 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2-(methoxymethoxy)phenyl)-3-arylprop-2-en-1-one (Chalcone Synthesis)
This protocol details the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1N HCl until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chalcone.
Protocol 2: Deprotection of the Methoxymethyl (MOM) Group
This protocol describes the removal of the MOM protecting group to yield the 2'-hydroxychalcone.
Materials:
-
MOM-protected chalcone from Protocol 1
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MOM-protected chalcone (1.0 eq) in methanol in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2'-hydroxychalcone, which can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: General workflow for the synthesis of 2'-hydroxychalcones.
Caption: Key steps in the Claisen-Schmidt condensation mechanism.
Application Notes and Protocols: Synthesis of Flavonoids Using 1-(2-(Methoxymethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-(2-(Methoxymethoxy)phenyl)ethanone in the synthesis of flavonoids, a diverse class of secondary plant metabolites with significant pharmacological interest. This document outlines the synthetic strategy, detailed experimental protocols, and the biological relevance of the resulting flavonoid derivatives, with a focus on their antioxidant and anti-inflammatory properties mediated through the modulation of key cellular signaling pathways.
Role of this compound in Flavonoid Synthesis
This compound serves as a crucial starting material in the multi-step synthesis of various flavonoids, including flavanones, flavones, and flavonols. The methoxymethyl (MOM) group acts as a protecting group for the phenolic hydroxyl function of the parent compound, 1-(2-hydroxyphenyl)ethanone. This protection strategy is essential to prevent unwanted side reactions during the initial base-catalyzed condensation step.
The overall synthetic pathway involves three key stages:
-
Claisen-Schmidt Condensation: The protected ketone, this compound, undergoes a Claisen-Schmidt condensation with a variety of substituted benzaldehydes. This reaction forms the characteristic C6-C3-C6 backbone of chalcones, which are the immediate precursors to flavonoids.
-
Cyclization: The resulting 2'-(methoxymethoxy)chalcone is then subjected to cyclization to form the heterocyclic C-ring of the flavonoid skeleton. Depending on the reaction conditions, this can yield either flavanones or flavones.
-
Deprotection: The final step involves the removal of the MOM protecting group to yield the desired 2'-hydroxy flavonoid.
This synthetic route offers a versatile platform for the creation of a library of flavonoid derivatives with diverse substitution patterns on the B-ring, allowing for the exploration of structure-activity relationships.
Experimental Protocols
General Synthesis of 2'-(Methoxymethoxy)chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
To this stirred solution, add an aqueous solution of KOH (e.g., 50% w/v) or solid NaOH pellets dropwise at room temperature.[1]
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., 10% HCl) to precipitate the crude chalcone.
-
The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis of Flavanones from 2'-(Methoxymethoxy)chalcones
This protocol outlines the acid-catalyzed intramolecular cyclization of 2'-(methoxymethoxy)chalcones to the corresponding flavanones.
Materials:
-
2'-(Methoxymethoxy)chalcone
-
Acetic acid or a mineral acid (e.g., HCl)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-(methoxymethoxy)chalcone (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., glacial acetic acid or a few drops of concentrated HCl).
-
The reaction mixture is typically refluxed for several hours.[2] The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude flavanone, which can be purified by column chromatography.
Synthesis of Flavones from 2'-(Methoxymethoxy)chalcones
This protocol describes the oxidative cyclization of 2'-(methoxymethoxy)chalcones to flavones using iodine as the oxidant.
Materials:
-
2'-(Methoxymethoxy)chalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-(Methoxymethoxy)chalcone (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
The reaction mixture is heated at a temperature ranging from 100 to 120 °C for several hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired flavone.
Deprotection of the Methoxymethyl (MOM) Group
This protocol details the acidic hydrolysis of the MOM ether to yield the final flavonoid.
Materials:
-
MOM-protected flavonoid (flavanone or flavone)
-
Hydrochloric acid (HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the MOM-protected flavonoid in methanol or THF.[3]
-
Add a solution of concentrated HCl (e.g., 3M) to the mixture.[4]
-
The reaction is typically stirred at room temperature or gently heated for a few hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final flavonoid, which can be further purified if necessary.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the flavonoid synthesis pathway starting from MOM-protected precursors. It is important to note that yields can vary depending on the specific substrates and reaction conditions used.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Protection | 2',4'-Dihydroxyacetophenone | 2'-Hydroxy-4'-(methoxymethoxy)acetophenone | MOM-Cl, K₂CO₃, Acetone, reflux | ~90% | [5] |
| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone derivative + Benzaldehyde derivative | 2'-Hydroxychalcone | KOH, Ethanol, rt or reflux | 70-96% | [6] |
| Flavanone Synthesis | 2'-Hydroxychalcone | Flavanone | Acetic acid, microwave, 30 min | up to 82% | [2] |
| Flavone Synthesis | 2'-Hydroxychalcone | Flavone | I₂, DMSO, 100-120 °C | 68-92% | [7] |
| MOM Deprotection | MOM-protected flavonoid | Flavonoid | 3M HCl, Methanol, rt | 38-98% | [4] |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of flavonoids from this compound.
Caption: General synthetic workflow for flavonoids.
Signaling Pathway Modulation by Flavonoids
Flavonoids synthesized through this methodology have been shown to exert their biological effects by modulating key inflammatory and cell signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway Inhibition:
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of 2'-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
Application Notes and Protocols: 1-(2-(Methoxymethoxy)phenyl)ethanone as a Key Intermediate in the Discovery of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-(methoxymethoxy)phenyl)ethanone as a versatile intermediate in the synthesis of bioactive molecules, particularly flavonoid and chromone derivatives with potential applications in cancer therapy through kinase inhibition. Detailed experimental protocols for the synthesis of the intermediate and its elaboration into a representative bioactive scaffold are provided, along with data presentation and visualization of relevant biological pathways.
Introduction
This compound is a protected derivative of 2'-hydroxyacetophenone, a common precursor in the synthesis of a wide array of heterocyclic compounds. The methoxymethyl (MOM) protecting group offers the advantage of being stable under various reaction conditions, particularly the basic conditions often employed in flavonoid and chromone synthesis, while being readily cleavable under acidic conditions. This makes this compound a valuable building block in multi-step synthetic sequences aimed at producing complex molecular architectures for drug discovery. Its application is particularly relevant in the synthesis of flavonoid and chromone scaffolds, which are known to exhibit a broad range of biological activities, including the inhibition of protein kinases that are often dysregulated in cancer.
Synthesis of this compound
The synthesis of the title intermediate is a straightforward protection of the commercially available 2'-hydroxyacetophenone.
Experimental Protocol: Protection of 2'-Hydroxyacetophenone
Materials:
-
2'-Hydroxyacetophenone
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Table 1: Representative Reaction Parameters and Yield for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2'-Hydroxyacetophenone |
| Reagents | MOM-Cl, DIPEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Application in the Synthesis of a Bioactive Flavonoid
This compound is an ideal starting material for the synthesis of flavonoids via the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization and deprotection.
Experimental Workflow for Flavonoid Synthesis
Caption: Synthetic workflow for the preparation of a flavonoid kinase inhibitor.
Experimental Protocol: Synthesis of a Representative Flavonoid
Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.
-
To this solution, add aqueous sodium hydroxide solution (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the MOM-protected chalcone.
Step 2: Oxidative Cyclization to the Flavonoid Scaffold
Materials:
-
MOM-protected chalcone from Step 1
-
Iodine (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Heating apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the MOM-protected chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to 120 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the MOM-protected flavonoid.
Step 3: Deprotection to Yield the Final Flavonoid
Materials:
-
MOM-protected flavonoid from Step 2
-
Methanol
-
Concentrated hydrochloric acid
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the MOM-protected flavonoid (1.0 eq) in methanol.
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the final flavonoid product.
Table 2: Representative Yields and Purity for the Flavonoid Synthesis
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | MOM-Protected Chalcone | 80-90% | >95% |
| 2 | MOM-Protected Flavonoid | 60-70% | >95% |
| 3 | Final Flavonoid | 90-98% | >99% |
Biological Application: Flavonoids as Kinase Inhibitors
Flavonoids are a well-established class of compounds that can act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The synthesized flavonoid, derived from this compound, can be screened for its inhibitory activity against a panel of kinases. A common target for flavonoids is the PI3K/Akt/mTOR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Application Note: Catalytic Hydrogenation of 1-(2-(Methoxymethoxy)phenyl)ethanone
Abstract
This application note details protocols for the catalytic hydrogenation of 1-(2-(methoxymethoxy)phenyl)ethanone to produce 1-(2-(methoxymethoxy)phenyl)ethanol. Due to the limited availability of direct literature for this specific substrate, the methodologies presented are adapted from established procedures for the hydrogenation of acetophenone and other related ketones. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including various catalytic systems, detailed experimental procedures, and expected outcomes based on analogous reactions.
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries.[1][2] this compound is a functionalized acetophenone derivative where the hydroxyl group is protected by a methoxymethyl (MOM) ether. The selective hydrogenation of the ketone functionality without cleaving the MOM protecting group is a key consideration. This note explores various catalytic hydrogenation strategies, including the use of noble metal catalysts with molecular hydrogen and transfer hydrogenation techniques.
Catalytic Systems and Conditions
The choice of catalyst, solvent, and hydrogen source can significantly influence the efficiency and selectivity of the hydrogenation reaction. Below is a summary of common catalytic systems used for the reduction of acetophenones, which are expected to be applicable to this compound.
Table 1: Overview of Catalytic Systems for Acetophenone Hydrogenation
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure | Typical Yield/Conversion | Selectivity | Reference |
| 5% Pd/C | H₂ | Ethanol, Water | 25 - 80 | 1 - 5 bar | >99% | High for C=O reduction | [3] |
| 5% Pd/Al₂O₃ | H₂ | Water, various organic solvents | 25 - 80 | 1 - 5 bar | High | Dependent on solvent | [3] |
| Pd@SiO₂ | NaBH₄ | Water with HPMC | 80 | Atmospheric | >99% | 100% to alcohol | [1] |
| [RuCl₂(η⁶-arene)P] | 2-propanol | 2-propanol | 80 | Atmospheric | Variable | High for C=O reduction | [4] |
| Copper-based | H₂ | Not specified | High Temp | High Pressure | High | High for C=O reduction | [5] |
| Iron(II) PNP Pincer | H₂ | Ethanol | 25 | 5 bar | Quantitative | High for C=O reduction | [6] |
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of this compound, adapted from procedures for similar ketones.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) and Molecular Hydrogen
This protocol is a standard method for the reduction of aromatic ketones.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Round-bottom flask or hydrogenation vessel
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Standard workup and purification equipment (Celite, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the ketone in a suitable amount of ethanol (e.g., 0.1 M concentration).
-
Carefully add 5% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus at the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Sodium Borohydride and a Palladium Catalyst
This method offers an alternative to using gaseous hydrogen and can be performed under atmospheric pressure.[1]
Materials:
-
This compound
-
Palladium on Silica (Pd@SiO₂) or other supported Pd catalyst
-
Sodium Borohydride (NaBH₄)
-
Aqueous solution of a stabilizing agent like Hydroxypropyl methylcellulose (HPMC) (e.g., 2% in water) or an alcohol solvent.[1]
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the supported palladium catalyst (e.g., 0.1 g per 10 mmol of substrate).
-
Add the solvent system (e.g., 2% HPMC in water or an alcohol like ethanol).
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly and carefully add sodium borohydride (a molar excess, e.g., 2-4 eq) in portions to control the initial effervescence.
-
Stir the reaction mixture at the set temperature and monitor for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate). If in an alcohol, filter the catalyst.
-
Filter the catalyst through Celite if necessary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if needed.
Logical Workflow of Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of a ketone.
Signaling Pathway of Catalytic Hydrogenation (Simplified)
This diagram illustrates the conceptual steps on the catalyst surface during hydrogenation.
Caption: Simplified mechanism of ketone hydrogenation on a catalyst surface.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible. After filtration, the catalyst on the filter paper should not be allowed to dry completely in the open.
-
Sodium Borohydride: NaBH₄ reacts with water and acidic solutions to release hydrogen gas. Add it slowly and in portions to control the reaction rate.
Conclusion
The catalytic hydrogenation of this compound to its corresponding secondary alcohol can be effectively achieved using methodologies well-established for simpler acetophenones. Both heterogeneous catalysis with molecular hydrogen and transfer hydrogenation methods are viable options. Researchers should select the protocol that best fits their available equipment and safety considerations. The provided protocols serve as a robust starting point for the development and optimization of this specific transformation.
References
- 1. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 2. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Methoxymethyl (MOM) Ether Protection of o-Hydroxyacetophenone
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the selective protection of functional groups is a critical strategy. The hydroxyl group of phenols is often masked during synthetic sequences to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely utilized protecting group for phenols due to its stability under a range of conditions, including strongly basic and weakly acidic environments, and its relatively straightforward removal under acidic conditions.[1]
This document provides detailed protocols for the protection of the phenolic hydroxyl group in o-hydroxyacetophenone as a methoxymethyl ether, yielding 2'-(methoxymethoxy)acetophenone. This transformation is crucial in multi-step syntheses where the acetyl group or other parts of the molecule need to undergo reactions that are incompatible with a free phenol.
Reaction Principle
The protection of the phenolic hydroxyl group of o-hydroxyacetophenone with a methoxymethyl group is typically achieved via a nucleophilic substitution reaction. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of a methoxymethylating agent, most commonly chloromethyl methyl ether (MOM-Cl). The choice of base and reaction conditions can be tailored to the specific requirements of the synthesis, such as substrate sensitivity and desired yield. Common bases include sodium hydride (NaH), a strong, non-nucleophilic base, and hindered amine bases like N,N-diisopropylethylamine (DIPEA).[2] Alternative, safer methods avoiding the use of the highly carcinogenic MOM-Cl are also in development.[3]
Comparison of Protocols
The selection of a specific protocol for the MOM protection of o-hydroxyacetophenone can be guided by factors such as required yield, reaction time, and safety considerations. Below is a summary of common methods with their respective advantages and disadvantages.
| Protocol | Reagents | Base | Solvent | Typical Reaction Time | Reported Yield for o-Hydroxyacetophenone | Notes |
| 1 | Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2 hours | 95% | High yield, but requires handling of pyrophoric NaH and carcinogenic MOM-Cl. |
| 2 | Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 3 - 8 hours | 85-98% (general for phenols)[4] | Milder conditions than with NaH, suitable for more sensitive substrates.[2] |
| 3 | Chloromethyl methyl ether (MOM-Cl) | Potassium Carbonate (K₂CO₃) | Acetone | ~24 hours | Incomplete reaction reported for a dihydroxyacetophenone | Weaker base, may require longer reaction times or heating. |
Experimental Protocols
Protocol 1: MOM Protection using Sodium Hydride and MOM-Cl
This protocol provides a high-yield synthesis of 2'-(methoxymethoxy)acetophenone.
Materials:
-
o-Hydroxyacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Procedure:
-
To a solution of o-hydroxyacetophenone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2'-(methoxymethoxy)acetophenone.
Expected Yield: 95%
Protocol 2: General Procedure for MOM Protection using DIPEA and MOM-Cl
This protocol uses a milder, non-nucleophilic amine base and is suitable for a broader range of substrates.
Materials:
-
o-Hydroxyacetophenone
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate/Hexanes (for extraction and purification)
Procedure:
-
Dissolve o-hydroxyacetophenone (1.0 eq) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Expected Yield: 85-98% (based on general yields for phenols).[4]
Deprotection of the MOM Group
The MOM ether can be cleaved under acidic conditions to regenerate the free phenol. Common reagents for deprotection include hydrochloric acid in methanol or trifluoroacetic acid (TFA) in dichloromethane.[5]
Visualizations
Reaction Workflow
Caption: Chemical reaction workflow for MOM protection.
Experimental Logic Flowchart
Caption: Step-by-step experimental workflow.
References
- 1. scbt.com [scbt.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. 1-[2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: Biological Activities of 1-(2-(Methoxymethoxy)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 1-(2-(methoxymethoxy)phenyl)ethanone and its derivatives has emerged as a promising chemotype in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds, particularly chalcone and pyrazoline derivatives bearing the methoxy-substituted phenyl ring, have been the subject of extensive research, revealing significant potential in the development of novel therapeutic agents. This document provides a detailed overview of their anticancer, antimicrobial, and anti-inflammatory properties, complete with experimental protocols and data summaries to facilitate further research and development in this area.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The presence of the methoxy group on the phenyl ring appears to be a key contributor to their antitumor potential.
Quantitative Data Summary: Anticancer Activity
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | MCF-7 (Breast Adenocarcinoma) | 3.849 | [1] |
| Hela (Cervical Cancer) | 3.204 | [1] | |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast Adenocarcinoma) | 6.6 | [2] |
| Indole Chalcones | Various Cancer Cell Lines | 0.003 - 0.009 | [3] |
| Structurally Related Derivatives | MEL-8 (Melanoma) | 0.12 - 5.51 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hela)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Potential Anticancer Mechanism
Further investigations suggest that some of these derivatives may induce apoptosis through the activation of caspase pathways.[2] Reverse molecular docking studies have also pointed towards Cyclin-Dependent Kinase 1 (CDK1) as a potential target.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone | 128837-25-2 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-(methoxymethoxy)phenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and answering frequently asked questions related to this procedure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the protection of 2-hydroxyacetophenone with a methoxymethyl (MOM) group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Moisture can deactivate the MOM-Cl or the base. The starting 2-hydroxyacetophenone may be impure. 2. Insufficient Base: Incomplete deprotonation of the starting phenol. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Steric Hindrance: The ortho-acetyl group can sterically hinder the reaction. | 1. Reagent Quality: Use freshly opened or properly stored MOM-Cl and anhydrous base. Ensure the 2-hydroxyacetophenone is pure. Dry all glassware thoroughly before use. 2. Base Stoichiometry: Use a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base like N,N-diisopropylethylamine (DIPEA). 3. Temperature Optimization: While the reaction is often run at 0 °C to room temperature, a modest increase in temperature (e.g., to 40-50 °C) may improve the reaction rate. Monitor for side product formation. 4. Alternative Reagents: Consider using a less sterically demanding protecting group precursor, such as dimethoxymethane with an acid catalyst, which can sometimes be more effective for hindered phenols. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent: Not enough MOM-Cl or base was used to fully convert the starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Solubility: The starting material or base may not be fully dissolved in the chosen solvent. | 1. Reagent Stoichiometry: Increase the equivalents of MOM-Cl and base (e.g., 1.2-1.5 equivalents of each). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. 3. Solvent Choice: Ensure the chosen solvent (e.g., anhydrous THF, DCM, or DMF) is appropriate for dissolving all reactants. Sonication may help to dissolve solids. |
| Formation of Multiple Products (Side Reactions) | 1. Over-reaction: Reaction of the MOM ether with other functional groups, although less likely in this specific molecule. 2. Decomposition: The product or starting material may be unstable under the reaction conditions. 3. Reaction with Solvent: Some solvents may react with the reagents under basic conditions. | 1. Controlled Conditions: Add the MOM-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. 2. Milder Conditions: Use a milder base (e.g., K₂CO₃) or a less reactive MOM source. 3. Solvent Selection: Use a non-reactive, anhydrous solvent. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily, making isolation difficult. | 1. Chromatography Optimization: Use a different solvent system for column chromatography to improve separation. Consider using a gradient elution. 2. Alternative Purification: If chromatography is ineffective, consider distillation under reduced pressure if the product is thermally stable. 3. Inducing Crystallization: Try to induce crystallization by scratching the flask, seeding with a small crystal, or using a different solvent system for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the protection of the phenolic hydroxyl group of 2-hydroxyacetophenone using a methoxymethyl (MOM) protecting group. This is typically achieved by reacting 2-hydroxyacetophenone with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.
Q2: What are the safety precautions I should take when using methoxymethyl chloride (MOM-Cl)?
A2: MOM-Cl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Are there any safer alternatives to MOM-Cl?
A3: Yes, a safer alternative is to use dimethoxymethane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).[1] This method generates the reactive MOM cation in situ, avoiding the handling of the volatile and carcinogenic MOM-Cl.
Q4: What are the typical reaction conditions for the MOM protection of 2-hydroxyacetophenone?
A4: Typical conditions involve dissolving 2-hydroxyacetophenone in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), is added, followed by the slow addition of MOM-Cl at 0 °C. The reaction is then typically stirred at room temperature until completion.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (2-hydroxyacetophenone) and the product (this compound) should be visible. The reaction is considered complete when the starting material spot is no longer observed.
Q6: What is the best way to purify the final product?
A6: The product is typically purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The exact ratio of the solvents will depend on the polarity of any byproducts and may need to be optimized.
Q7: What are the common byproducts in this reaction?
A7: Common byproducts can include unreacted starting material, and potentially small amounts of di-MOM protected byproducts if there are other reactive hydroxyl groups, though this is not the case for 2-hydroxyacetophenone. If the reaction is not performed under anhydrous conditions, hydrolysis of MOM-Cl can lead to the formation of methanol and formaldehyde.
Experimental Protocols
Protocol 1: Synthesis using Methoxymethyl Chloride (MOM-Cl)
Materials:
-
2-hydroxyacetophenone
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 eq).
-
Slowly add MOM-Cl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Safer Synthesis using Dimethoxymethane
Materials:
-
2-hydroxyacetophenone
-
Dimethoxymethane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous toluene, add dimethoxymethane (5.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 6-24 hours. The progress of the reaction should be monitored by TLC. A Dean-Stark apparatus can be used to remove the methanol byproduct and drive the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Method | Reagents | Base | Solvent | Temperature | Typical Yield | Reference |
| MOM-Cl | 2-hydroxyacetophenone, MOM-Cl | DIPEA | DCM | 0 °C to RT | 70-90% | General procedure based on common practices for phenol protection. |
| MOM-Cl | 2-hydroxyacetophenone, MOM-Cl | NaH | THF | 0 °C to RT | 75-95% | General procedure based on common practices for phenol protection. |
| Dimethoxymethane | 2-hydroxyacetophenone, Dimethoxymethane | Acid Catalyst (e.g., TsOH) | Toluene | Reflux | 60-85% | General procedure based on common practices for phenol protection. |
Note: The yields provided are typical ranges for MOM protection of phenols and may vary depending on the specific reaction conditions and scale.
Visualizations
Synthesis Pathway
References
Technical Support Center: Purification of 1-(2-(Methoxymethoxy)phenyl)ethanone by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(2-(Methoxymethoxy)phenyl)ethanone using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | My compound is co-eluting with an impurity. What should I do? | The solvent system (eluent) has suboptimal polarity. | - Adjust the solvent ratio. If using a hexane/ethyl acetate system, decrease the proportion of ethyl acetate to increase the separation between spots on a TLC plate.- Try a different solvent system. Consider dichloromethane/methanol for a change in selectivity.[1][2] |
| My spots are streaking or tailing on the TLC plate and column. | The compound may be interacting too strongly with the silica gel, or the sample is overloaded. Silica gel is slightly acidic and can cause tailing with some compounds.[3] | - Add a small amount (0.1-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[1]- Ensure the sample is loaded in a concentrated band and is not overloaded on the column. | |
| No Elution | My compound is not coming off the column. | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[2][4] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing chromatography.[4] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4] | ||
| Product Elutes Too Quickly | My product is coming out with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.- An ideal Rf value for the target compound on a TLC plate before running the column is around 0.2-0.4 for good separation.[1] |
| Irregular Flow/Cracked Column | The solvent flow is very slow or has stopped, and I see cracks in the silica bed. | The column was not packed properly, or the solvent polarity was changed too drastically, causing the silica bed to swell or shrink. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]- When changing solvent polarity, do so gradually (gradient elution) to avoid shocking the column packing. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for many organic compounds of moderate polarity, including acetophenone derivatives, is a mixture of hexane and ethyl acetate.[1][2] Based on the structure of this compound, a ratio of 8:2 to 9:1 hexane:ethyl acetate is a reasonable starting point. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I determine the right solvent system using TLC?
To determine the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in chambers with different ratios of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[1] This range generally provides the best separation from impurities.
Q3: What stationary phase should I use?
Silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for the purification of this compound.[1]
Q4: Should I perform wet or dry loading of my sample?
The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: If your crude product is readily soluble in the initial chromatography solvent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[6]
-
Dry Loading: If your product has poor solubility in the eluent, it is preferable to use dry loading. Dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[6]
Q5: What are the potential impurities I might encounter?
Potential impurities could include unreacted 2'-hydroxyacetophenone, byproducts from the protection reaction, or residual reagents. The polarity of these impurities will vary, and their separation will depend on the chosen solvent system.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification.
1. Preparation:
- TLC Analysis: Determine the optimal solvent system (e.g., Hexane:Ethyl Acetate 85:15) that gives the target compound an Rf of ~0.3.
- Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material to be purified.
- Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.
2. Column Packing:
- Secure the column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Open the stopcock to drain some solvent, allowing the silica to pack under gravity.
- Add another thin layer of sand on top of the packed silica gel.
- Ensure the solvent level never drops below the top of the silica gel.[5]
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully pipette this solution onto the top layer of sand.
- Dry Loading: Adsorb the crude product onto a small amount of silica gel. Carefully add this powder onto the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.
- Collect the eluting solvent in fractions (e.g., in test tubes or vials).
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
5. Analysis of Fractions:
- Monitor the collected fractions by TLC to identify which ones contain the purified product.
- Combine the pure fractions containing this compound.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Friedel-Crafts acylation and directed ortho-lithiation.
Route 1: Friedel-Crafts Acylation of Methoxymethoxybenzene
This method involves the reaction of methoxymethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
dot
Caption: Friedel-Crafts acylation pathway and potential side reactions.
Frequently Asked Questions (FAQs):
Q1: My reaction yielded a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired ortho-product?
A1: The methoxymethoxy group is an ortho, para-director in electrophilic aromatic substitution.[1][2] The formation of the para-isomer, 1-(4-(methoxymethoxy)phenyl)ethanone, is a common side reaction, and it is often the major product due to reduced steric hindrance at the para position.[1] To favor the ortho product, you can try the following:
-
Choice of Lewis Acid: A bulkier Lewis acid catalyst may sterically hinder the para position, potentially increasing the proportion of the ortho isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent: The choice of solvent can influence the steric environment and the reactivity of the catalyst. Experimenting with different solvents may alter the ortho/para ratio.
Q2: I observe a significant amount of 1-(2-hydroxyphenyl)ethanone in my product mixture. What is causing this deprotection?
A2: The methoxymethyl (MOM) protecting group is susceptible to cleavage under acidic conditions.[3] Strong Lewis acids, such as aluminum chloride, used in Friedel-Crafts reactions can catalyze the removal of the MOM group, especially at elevated temperatures or with prolonged reaction times. To minimize deprotection:
-
Use a Milder Lewis Acid: Consider using a less harsh Lewis acid, such as zinc chloride or iron(III) chloride.
-
Control Reaction Temperature: Maintain a low reaction temperature throughout the addition of reagents and the reaction period.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Careful Work-up: During the aqueous work-up, avoid strongly acidic conditions that could cleave the MOM group.
Q3: My product appears to be polyacylated. How can I prevent this?
A3: While the acetyl group is deactivating and generally discourages further acylation, polyacylation can occur if the reaction conditions are too harsh or if an excess of the acylating agent and catalyst are used. To avoid this:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Reverse Addition: Consider adding the aromatic substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated product.
| Potential Side Product | Reason for Formation | Suggested Troubleshooting Steps |
| 1-(4-(Methoxymethoxy)phenyl)ethanone | Para-directing nature of the methoxymethoxy group.[1][2] | Optimize Lewis acid, temperature, and solvent to favor ortho substitution. |
| 1-(2-Hydroxyphenyl)ethanone | Cleavage of the MOM protecting group by the Lewis acid.[3] | Use a milder Lewis acid, lower reaction temperature, and shorter reaction time. |
| Polyacylated byproducts | Further reaction of the desired product with the acylating agent. | Use stoichiometric amounts of reagents and consider reverse addition. |
Route 2: Directed ortho-Lithiation of Methoxymethoxybenzene followed by Acetylation
This route involves the deprotonation of the ortho-position of methoxymethoxybenzene using a strong organolithium base, followed by quenching the resulting aryllithium species with an acetylating agent.
dot
Caption: Directed ortho-lithiation pathway and potential side reactions.
Frequently Asked Questions (FAQs):
Q1: The yield of my desired product is low, and I recover a lot of starting material. What could be the issue?
A1: Incomplete lithiation is a likely cause. The methoxymethyl group is a known directed metalation group (DMG), but its efficacy can be influenced by several factors.
-
Base Strength and Equivalents: Ensure you are using a sufficiently strong organolithium base (n-BuLi or s-BuLi are common) and at least one full equivalent. The presence of coordinating agents like TMEDA (tetramethylethylenediamine) can enhance the basicity and efficiency of the lithiation.
-
Reaction Temperature: Lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. However, the optimal temperature for the deprotonation step can vary.
-
Reaction Time: Allow sufficient time for the lithiation to go to completion before adding the electrophile.
Q2: I am observing the formation of a tertiary alcohol instead of the desired ketone. Why is this happening?
A2: The formation of a tertiary alcohol, 2-(2-(methoxymethoxy)phenyl)propan-2-ol, results from the addition of a second equivalent of the ortho-lithiated methoxymethoxybenzene to the ketone product. To prevent this:
-
Control Stoichiometry: Use a slight excess of the acetylating agent to ensure all the aryllithium intermediate is consumed.
-
Reverse Addition: Add the aryllithium solution to a cold solution of the acetylating agent. This maintains a low concentration of the organolithium species and minimizes its reaction with the newly formed ketone.
Q3: Is the MOM group stable to organolithium reagents?
A3: The MOM group is generally considered stable to organolithium reagents at low temperatures.[4] However, prolonged reaction times or elevated temperatures can lead to cleavage. It is crucial to maintain low temperatures throughout the reaction and work-up to preserve the protecting group.
| Potential Side Product | Reason for Formation | Suggested Troubleshooting Steps |
| Recovered starting material | Incomplete lithiation. | Use a stronger base, a coordinating agent (TMEDA), optimize temperature and time. |
| 2-(2-(Methoxymethoxy)phenyl)propan-2-ol | Reaction of the ketone product with the aryllithium intermediate. | Use a slight excess of the acetylating agent and employ reverse addition. |
| 1-(2-Hydroxyphenyl)ethanone | Cleavage of the MOM group during reaction or work-up. | Maintain low temperatures and avoid acidic conditions during work-up. |
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of Methoxymethoxybenzene
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
Methoxymethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of methoxymethoxybenzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Key Experiment 2: Directed ortho-Lithiation of Methoxymethoxybenzene and Acetylation
Objective: To synthesize this compound via directed ortho-lithiation.
Materials:
-
Methoxymethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Acetyl chloride
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methoxymethoxybenzene (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of acetyl chloride (1.2 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the solution of the lithiated intermediate to the acetyl chloride solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Methoxymethyl (MOM) Ether Formation
Welcome to the technical support center for methoxymethyl (MOM) ether formation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic reactions involving MOM protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming MOM ethers?
A1: The two most prevalent methods for the protection of alcohols as MOM ethers are:
-
Using Chloromethyl Methyl Ether (MOM-Cl) with a Base: This involves reacting the alcohol with MOM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH).[1][2][3]
-
Using Dimethoxymethane (Methylal) with an Acid Catalyst: This is an acetal exchange reaction that uses an excess of dimethoxymethane to drive the equilibrium towards the formation of the MOM ether.[1][2] This method is considered a safer alternative to using the carcinogenic MOM-Cl.[4]
Q2: My MOM ether formation reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Here are some common issues and troubleshooting tips:
-
Issue: Incomplete deprotonation of the alcohol.
-
Solution (with strong base like NaH): Ensure the base is fresh and the reaction is stirred for a sufficient amount of time (e.g., 1 hour) to form the alkoxide before adding MOM-Cl.[1]
-
Solution (with weaker base like DIPEA): The equilibrium may not favor the alkoxide. Consider switching to a stronger base if the substrate is compatible.
-
-
Issue: Degradation of MOM-Cl.
-
Issue: Steric hindrance around the hydroxyl group.
-
Solution: Prolong the reaction time or increase the temperature. If the steric hindrance is significant, consider a less bulky protecting group.
-
-
Issue: The solvent is not appropriate.
Q3: What are the standard conditions for removing a MOM group?
A3: MOM ethers are acetals and are typically cleaved under acidic conditions.[2] Common methods include:
-
Trifluoroacetic acid (TFA) in dichloromethane.[1]
-
Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[1]
-
Lewis acids such as trimethylsilyl bromide (TMSBr), magnesium bromide (MgBr₂), or zirconium(IV) chloride (ZrCl₄).[1][4]
Q4: I am observing undesired side reactions during MOM deprotection. How can I mitigate this?
A4: Side reactions often occur if your substrate contains other acid-sensitive functional groups.
-
Solution: Employ milder deprotection methods. For instance, using a solid-supported acid catalyst like montmorillonite K10 clay or an ion-exchange resin can offer milder conditions.[8][9] A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl offers a very mild, non-acidic deprotection pathway.[10][11]
Q5: Are there any safety concerns associated with MOM ether formation?
A5: Yes. Chloromethyl methyl ether (MOM-Cl) and its analogue bromomethyl methyl ether (MOM-Br) are known carcinogens as they are potent alkylating agents.[1][4][6] It is crucial to handle these reagents with extreme care in a well-ventilated fume hood and follow all institutional safety protocols. Safer alternatives, such as using dimethoxymethane and an acid catalyst, are available and recommended.[4] Also, be aware that during acidic deprotection, there is a potential for the in-situ formation of carcinogenic byproducts like bis(chloromethyl) ether (BCME) from formaldehyde and HCl in the gas phase.[7][12]
Troubleshooting Guides
Guide 1: Poor Yield in MOM Protection
This guide helps you troubleshoot low yields when protecting an alcohol with a MOM group.
Caption: Troubleshooting workflow for low yield in MOM ether formation.
Guide 2: Issues During MOM Deprotection
This guide assists in resolving common problems encountered during the removal of a MOM protecting group.
Caption: Troubleshooting guide for MOM ether deprotection issues.
Quantitative Data Summary
The efficiency of MOM ether formation and deprotection can vary significantly based on the chosen reagents and reaction conditions.
Table 1: Comparison of MOM Protection Methods
| Method | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |
| MOM-Cl | DIPEA | DCM | 0 °C to RT | High | [3][10] |
| MOM-Cl | NaH | THF | RT | High | [2] |
| Dimethoxymethane (Methylal) | P₂O₅ | CHCl₃ | 25 °C | Good | [2] |
| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | DCM | RT | Good | [2] |
| Dimethoxymethane (Methylal) | Zirconium(IV) chloride (ZrCl₄) | Neat | RT | High | [4] |
Table 2: Comparison of MOM Deprotection Methods
| Reagent(s) | Solvent | Temperature | Reaction Time | Notes | Reference(s) |
| HCl (conc.) | Methanol | Reflux | Varies | Standard but harsh conditions. | [2][7] |
| Cationic Exchange Resin (Dowex) | Methanol/Water | Reflux | ~3 hours | Mild conditions, good for acid-sensitive substrates. | [9] |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Varies | Effective Lewis acid-promoted alcoholysis. | [4] |
| TMSOTf / 2,2′-bipyridyl | Acetonitrile | 0 °C to RT | Varies | Very mild, non-acidic conditions suitable for sensitive molecules. | [11] |
| Montmorillonite K10 clay | Benzene | RT | Varies | Mild, heterogeneous catalysis. | [8] |
Experimental Protocols
Protocol 1: MOM Protection using MOM-Cl and DIPEA
This protocol is adapted from general procedures for MOM protection.[3][10]
-
Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) dropwise to the stirred solution.
-
Add chloromethyl methyl ether (MOM-Cl) (1.5 equiv.) dropwise. Caution: MOM-Cl is a carcinogen.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: MOM Deprotection using a Cationic Exchange Resin
This protocol is based on the method described for the deprotection of MOM ethers using Dowex resin.[9]
-
Wash the cationic exchange resin (e.g., Dowex-50W) successively with water, 2N NaOH, water, 2N HCl, and finally with water until the filtrate is neutral. This "conditioning" of the resin is crucial to avoid side reactions.[9]
-
Dissolve the MOM-protected alcohol (1.0 equiv.) in a mixture of methanol and water (e.g., 5:1 v/v).
-
Add the conditioned resin (e.g., an equal weight to the substrate).
-
Heat the heterogeneous mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the resin through a glass filter.
-
Wash the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol. Further purification may be required.
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for the use of MOM as a protecting group in a multi-step synthesis.
Caption: General workflow of MOM group protection and deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
troubleshooting guide for the deprotection of 1-(2-(Methoxymethoxy)phenyl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of 1-(2-(Methoxymethoxy)phenyl)ethanone to yield 2-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the deprotection of a phenolic MOM ether? A1: The most common and straightforward method for cleaving a MOM ether is through acid hydrolysis.[1] Typically, this involves treating the protected compound with a strong protic acid like hydrochloric acid (HCl) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).[2][3]
Q2: How can I monitor the progress of the deprotection reaction? A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material and an authentic sample of the product, if available. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.[4] A successful separation will show the product, 2-hydroxyacetophenone, having a lower Rf value (being more polar) than the starting MOM-protected ether.
Q3: What are the byproducts of an acid-catalyzed MOM deprotection? A3: The acid-catalyzed hydrolysis of a MOM ether generates the desired alcohol (in this case, a phenol), along with formaldehyde and methanol as byproducts.[2]
Q4: Are there any significant safety concerns with this reaction? A4: Yes. When using strong acids like HCl, the formaldehyde generated as a byproduct can react with the acid to form bis(chloromethyl) ether (BCME) in the gas phase.[3] BCME is a potent carcinogen. It is crucial to perform the reaction in a well-ventilated fume hood and to consider quenching the reaction with a base (e.g., ammonia solution) to neutralize the acid and react with the excess formaldehyde.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Deprotected Product
Q: My reaction is not proceeding to completion, or I'm getting a very low yield. What steps can I take?
A: This is a common issue that can stem from several factors. Below is a workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield MOM deprotection.
-
Possibility 1: Insufficient reaction time or temperature. Standard deprotections with HCl in methanol can take anywhere from a few hours to several days at room temperature.[5] If TLC shows significant starting material remaining after several hours, consider extending the reaction time or gently warming the mixture (e.g., to 40-50°C).
-
Possibility 2: Inadequate acid concentration. The cleavage of the acetal is acid-catalyzed. Ensure a sufficient amount of acid is present. Typically, a few drops of concentrated HCl in several milliliters of methanol are sufficient, but for stubborn substrates, increasing the acid concentration may be necessary.[1]
-
Possibility 3: The substrate or product is unstable under strong acidic conditions. The ortho-acetyl group and the phenolic product can be sensitive to harsh acidic conditions, leading to degradation or side reactions. If you observe the formation of multiple new spots on your TLC plate, it is advisable to switch to a milder deprotection method.
Issue 2: Significant Side Product Formation
Q: My TLC plate shows my starting material is consumed, but I have multiple products and a low yield of the desired compound. What is happening?
A: This strongly suggests that the substrate or product is not stable under the reaction conditions. The combination of a strong acid and heat can lead to degradation.
-
Solution: Employ Milder, Chemoselective Reagents. Several methods have been developed for deprotecting phenolic MOM ethers under non-acidic or mildly acidic conditions, which can preserve sensitive functional groups.[6]
-
Lewis Acids: Reagents like Zinc triflate (Zn(OTf)₂) or Zinc bromide (ZnBr₂) with a thiol scavenger can effectively remove MOM groups.[7][8]
-
Heterogeneous Acid Catalysts: Using a solid-supported acid like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) allows for easy removal of the catalyst by filtration and often results in cleaner reactions with simpler workups.[9]
-
Silyl Triflates: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile is a very mild and effective system for deprotecting aromatic MOM ethers.[6][10] This method is particularly useful if your molecule contains other acid-labile groups.[10]
-
Comparative Data on Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of phenolic MOM ethers, showcasing the versatility of available methods.
| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conc. HCl | Methanol | Room Temp. | 3 days | 85% | [5] |
| Conc. HCl | Methanol | -12 to 0 °C | 7 hours | 65% | [5] |
| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | Methanol | 65 °C | 1 hour | ~100% | [4] |
| NaHSO₄-SiO₂ | Dichloromethane | Room Temp. | 1.5 hours | 92% | [9] |
| TMSOTf, 2,2′-bipyridyl | Acetonitrile | Room Temp. | 4 hours | 95% | [6][10] |
| Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | N/A | High | [8] |
| CBr₄ (10 mol%) | Isopropanol | Reflux | N/A | Good | [11] |
Key Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection (HCl/Methanol)
This protocol is based on standard literature procedures for MOM deprotection.[1][3][5]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1–0.2 M concentration).
-
Acidification: To the stirred solution at room temperature, add concentrated hydrochloric acid (e.g., 2-3 drops for a 1 mmol scale reaction).
-
Monitoring: Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. This may take several hours to overnight.
-
Quenching: Once complete, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude 2-hydroxyacetophenone by flash column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl
This protocol is adapted from a reported mild procedure for aromatic MOM ethers.[6]
-
Setup: To a solution of this compound (1.0 eq, 0.5 mmol) and 2,2′-bipyridyl (3.0 eq, 1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf) (2.0 eq, 1.0 mmol) dropwise.
-
Reaction: Allow the solution to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the starting material.
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether has been fully hydrolyzed to the final product (monitored by TLC).
-
Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield pure 2-hydroxyacetophenone.
Reaction Pathway Visualization
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of a MOM ether.
References
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. Be cautious of potential side reactions at higher temperatures. |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of 2'-hydroxyacetophenone to the methoxymethylating agent. | Carefully control the stoichiometry of the reagents. An excess of the methoxymethylating agent can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion. A slight excess (1.1-1.2 equivalents) of the methoxymethylating agent is often a good starting point. |
| Base Inefficiency: The chosen base may not be strong enough or may be sterically hindered. | For the protection of phenols, a moderately strong, non-nucleophilic base is often preferred. Consider switching to an alternative base such as N,N-diisopropylethylamine (DIPEA) or using a stronger base like sodium hydride (NaH) if compatible with other functional groups. |
| Moisture in Reaction: Water can consume the methoxymethylating agent and the base. | Ensure all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from entering the system. |
| Product Loss During Work-up/Purification: The product may be partially soluble in the aqueous phase during extraction or may be lost during chromatographic purification. | Optimize the work-up procedure by adjusting the pH of the aqueous layer or by performing multiple extractions with a suitable organic solvent. For purification, select an appropriate chromatographic method and carefully optimize the solvent system to ensure good separation and recovery. |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Di-methoxymethylation: Formation of a byproduct where a second methoxymethyl group is attached. | This is less common for simple phenols but can occur under harsh conditions or with an excess of the methoxymethylating agent. Use a controlled amount of the methoxymethylating agent and monitor the reaction closely. |
| Decomposition of Starting Material or Product: The starting material or product may be unstable under the reaction conditions. | If the reaction requires elevated temperatures, consider using a milder methoxymethylating agent or performing the reaction at a lower temperature for a longer duration. |
| Side Reactions with the Base: The base may react with other functional groups in the molecule. | Select a base that is compatible with all functional groups present in the starting material. A sterically hindered, non-nucleophilic base is often a good choice. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | Optimize the chromatographic conditions by trying different solvent systems or using a different stationary phase. Techniques such as gradient elution may also be beneficial. |
| Product Oiling Out: The product may not crystallize and instead forms an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or changing the solvent system. If crystallization is not feasible, purification by column chromatography may be necessary. |
| Residual Solvent: Solvents used in the reaction or purification may be difficult to remove. | Use a high-vacuum pump to remove residual solvents. If the product is a solid, washing with a non-polar solvent in which the product is insoluble can help remove residual polar solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during the large-scale synthesis of this compound?
A1: The primary safety concern is the handling of methoxymethylating agents, particularly chloromethyl methyl ether (MOMCl), which is a known carcinogen.[1] Always handle MOMCl in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The reaction can also be exothermic, especially on a large scale.[2] It is crucial to have a robust cooling system in place and to add reagents in a controlled manner to manage the heat generated.[2][3]
Q2: Which methoxymethylating agent is most suitable for large-scale synthesis?
A2: While chloromethyl methyl ether (MOMCl) is effective, its high toxicity is a significant drawback for industrial applications.[1] A safer alternative is to use dimethoxymethane in the presence of a Lewis acid catalyst.[4] This in-situ generation of the reactive species avoids the handling of neat MOMCl.
Q3: How can I monitor the progress of the reaction effectively on a large scale?
A3: On a large scale, it is essential to have a reliable in-process control (IPC) method. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the preferred methods for accurately monitoring the consumption of the starting material and the formation of the product. Thin-layer chromatography (TLC) can be used for quick qualitative checks.
Q4: What is the best work-up procedure for this reaction at an industrial scale?
A4: A typical large-scale work-up involves quenching the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). This is followed by phase separation, where the aqueous layer is extracted one or more times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine to remove residual water, dried over a drying agent like sodium sulfate, filtered, and concentrated under reduced pressure.
Q5: What are the common challenges associated with the deprotection of the MOM group in later stages of a synthesis?
A5: The MOM group is typically removed under acidic conditions.[4][5] A common challenge is ensuring complete deprotection without causing the degradation of other acid-sensitive functional groups in the molecule. Careful selection of the acidic reagent (e.g., HCl, trifluoroacetic acid) and control of the reaction temperature and time are crucial for a successful deprotection.
Experimental Protocols
Protection of 2'-Hydroxyacetophenone using N,N-Diisopropylethylamine (DIPEA) and Chloromethyl Methyl Ether (MOMCl)
This protocol is a general guideline and may require optimization for specific large-scale equipment.
Materials:
-
2'-Hydroxyacetophenone
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a clean, dry, and inerted reactor with 2'-hydroxyacetophenone and anhydrous dichloromethane.
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add N,N-diisopropylethylamine (DIPEA) to the reactor, maintaining the temperature below 10 °C.
-
In a separate, dry, and inerted vessel, prepare a solution of chloromethyl methyl ether (MOMCl) in anhydrous dichloromethane.
-
Add the MOMCl solution dropwise to the reactor containing the 2'-hydroxyacetophenone and DIPEA solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., HPLC or TLC).
-
Cool the reaction mixture back to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for MOM Protection of Phenols
| Reagent System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| MOMCl | DIPEA | CH₂Cl₂ | 0 to RT | 3 - 8 | 85 - 98 | General knowledge |
| MOMCl | NaH | DMF | RT | 2 | 74 - 96 | General knowledge |
| Dimethoxymethane | Lewis Acid (e.g., ZnBr₂) | CH₂Cl₂ | RT | 3.5 | High (not specified) | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
Technical Support Center: Analysis of Impurities in 1-(2-(Methoxymethoxy)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(Methoxymethoxy)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the synthetic process. These include:
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Starting Materials: Unreacted starting materials such as 2-hydroxyacetophenone and methoxymethyl chloride (MOM-Cl) can be present as impurities.
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Reagents: Residual reagents used in the synthesis, such as bases (e.g., N,N-diisopropylethylamine) and catalysts (e.g., zinc bromide), can be carried through the work-up process.
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By-products: Side reactions occurring during the synthesis can generate structurally related impurities.
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Degradation Products: The final compound may degrade under certain storage or experimental conditions, leading to the formation of new impurities.
Q2: What are some of the expected process-related impurities in the synthesis of this compound?
Based on common synthetic routes for methoxymethyl (MOM) ether protection of phenols, several process-related impurities can be anticipated. A plausible synthetic route involves the reaction of 2-hydroxyacetophenone with a methoxymethylating agent like methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Potential Impurity Formation Pathway
Caption: Potential impurity formation pathway in the synthesis of this compound.
A summary of potential process-related impurities is provided in the table below.
| Impurity Name | Potential Source | Classification |
| 2-Hydroxyacetophenone | Starting Material | Process-Related |
| Methoxymethyl Chloride (MOM-Cl) | Reagent | Process-Related |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | Process-Related |
| Bis(methoxymethyl) ether | By-product of MOM-Cl hydrolysis | Process-Related |
| Di-methoxymethylated acetophenone | By-product (over-reaction) | Process-Related |
| Formaldehyde | Degradation of MOM group | Degradation Product |
| Methanol | Degradation of MOM group | Degradation Product |
| 2-hydroxyacetophenone | Hydrolysis of the final product | Degradation Product |
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies help to identify potential degradation products and assess the stability of the molecule.[1] Typical stress conditions include:
-
Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven (e.g., at 80 °C) for a specified period.
-
Photolytic Degradation: Expose the sample to UV and visible light.
Samples should be analyzed by a stability-indicating method (e.g., HPLC) at various time points to track the formation of degradation products.
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Use a mobile phase with a different pH or a higher buffer concentration. Consider using a different column with a more inert stationary phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase components are miscible and properly degassed. |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check for leaks in the HPLC system. Purge the pump to remove air bubbles. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is well-mixed. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
GC Analysis
Issue: Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Syringe or Injection Port | Clean the syringe and the injection port liner. |
| Carryover from Previous Injections | Run a blank solvent injection to check for carryover. Increase the bake-out time and temperature of the GC oven between runs. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
Issue: Baseline Noise or Drift
| Potential Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Use high-purity carrier gas and install gas purifiers. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. |
| Detector Contamination | Clean the detector as per the instrument manual. |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of impurities in this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL. |
HPLC Analysis Workflow
Caption: A typical workflow for HPLC impurity analysis.
GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve the sample in dichloromethane to a concentration of 1 mg/mL. |
Data Presentation
Quantitative data for impurities should be summarized in a table for clear comparison and tracking.
Example Table for Reporting Impurity Data
| Batch No. | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| XYZ-001 | 0.08 | 0.12 | 0.25 |
| XYZ-002 | 0.07 | 0.11 | 0.23 |
| XYZ-003 | 0.09 | 0.14 | 0.28 |
This technical support center provides a foundational guide for the analysis of impurities in this compound. For specific applications, further method development and validation are essential.
References
preventing decomposition of 1-(2-(Methoxymethoxy)phenyl)ethanone during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 1-(2-(methoxymethoxy)phenyl)ethanone, focusing on preventing the decomposition of the methoxymethyl (MOM) protecting group.
Troubleshooting Guide
This guide addresses specific issues that can lead to the cleavage of the MOM ether in this compound during experimental workup.
Issue: Significant Decomposition of this compound Observed After Aqueous Workup
Question: I am observing a significant amount of the deprotected product, 1-(2-hydroxyphenyl)ethanone, after performing an aqueous workup of my reaction mixture containing this compound. What could be the cause?
Answer: The methoxymethyl (MOM) group is an acetal, which is known to be labile under acidic conditions.[1][2][3] The decomposition you are observing is likely due to inadvertent exposure of your compound to acidic conditions during the workup. Standard aqueous workup procedures that use even mildly acidic solutions can cause the cleavage of the MOM ether.
Potential Causes of Acidity in Workup:
-
Acidic Quenching: Quenching the reaction with an acidic solution (e.g., NH4Cl, dilute HCl) will lower the pH and promote MOM group cleavage.
-
Extraction with Acidic Water: Using tap water or deionized water that is slightly acidic (due to dissolved CO2) for extraction can contribute to decomposition over time.
-
Formation of HCl from Chlorinated Solvents: If using dichloromethane (DCM) as a solvent, it can sometimes contain trace amounts of HCl, which can catalyze the decomposition.
Solutions:
-
Neutral or Basic Quench: Quench your reaction with a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO3) solution or a phosphate buffer (pH 7-8).
-
Basic Extraction: During the aqueous extraction, use saturated aqueous NaHCO3 or brine to wash the organic layer. This will ensure the aqueous phase remains neutral or slightly basic, preventing MOM group cleavage.
-
Solvent Purity: Use high-purity, stabilized solvents for your reaction and workup.
Issue: Decomposition During Chromatographic Purification
Question: My this compound appears to be decomposing on the silica gel column during purification. Is this common?
Answer: Yes, this is a common issue. Standard silica gel is inherently acidic and can cause the cleavage of acid-sensitive protecting groups like the MOM ether.[1] The longer your compound remains on the silica gel column, the more likely it is to decompose.
Solutions:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to prepare a slurry of the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v). The solvent is then removed under reduced pressure to yield a neutralized solid phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.
-
Non-Chromatographic Purification: If possible, consider alternative purification methods such as recrystallization or distillation to avoid contact with acidic stationary phases altogether.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the MOM protecting group?
A1: The methoxymethyl (MOM) ether is stable to a wide range of non-acidic conditions. It is generally resistant to strong bases, nucleophiles, and many oxidizing and reducing agents.[2][4] However, it is sensitive to acidic conditions and can be cleaved by both Brønsted and Lewis acids.[5]
Q2: At what pH range is the MOM group on a phenol generally stable?
A2: MOM-protected alcohols and phenols are typically stable in a pH range of approximately 4 to 12.[2] However, the exact stability can be substrate-dependent. For this compound, it is recommended to maintain the pH between 7 and 10 during workup to ensure its integrity.
Q3: Are there any specific reagents that are known to cleave MOM ethers under mild conditions?
A3: Yes, a variety of reagents can cleave MOM ethers under mild conditions. While this is often used for intentional deprotection, accidental exposure to these or similar conditions during workup can cause decomposition. Examples include:
-
Trifluoroacetic acid (TFA) in dichloromethane[1]
-
Pyridinium p-toluenesulfonate (PPTS) in tert-butanol[1]
Q4: Can I use a saturated solution of ammonium chloride (NH4Cl) to quench my reaction?
A4: It is not recommended. A saturated solution of NH4Cl is slightly acidic (pH ~4.5-5.5) and can be sufficient to cause partial or complete cleavage of the MOM group, especially with prolonged exposure. A safer alternative is to use saturated sodium bicarbonate (NaHCO3) solution.
Experimental Protocols
Protocol 1: Recommended Mild Workup Procedure
This protocol is designed to minimize the risk of MOM group decomposition.
-
Reaction Quenching: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous sodium bicarbonate (NaHCO3) solution to quench the reaction until gas evolution ceases.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the organic solvent under reduced pressure.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO3 solution (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Example of a Potentially Problematic Workup (to be avoided)
This protocol highlights common steps that can lead to the decomposition of this compound.
-
Acidic Quench: Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the product with an organic solvent.
-
Acidic Wash: Wash the organic layer with dilute HCl to remove any basic impurities.
-
Drying and Concentration: Dry the organic layer over a drying agent and concentrate under reduced pressure.
Quantitative Data Summary
The following table summarizes the expected recovery of this compound under different workup conditions based on the known stability of MOM ethers. These are representative values to illustrate the importance of maintaining neutral or basic conditions.
| Workup Condition | pH of Aqueous Phase | Expected Recovery of Intact Product | Notes |
| Wash with 0.1 M HCl | ~1 | <10% | Rapid decomposition is expected. |
| Wash with sat. NH4Cl | ~5 | 50-80% | Significant decomposition is likely. |
| Wash with DI Water | ~6-7 | 80-95% | Some decomposition may occur. |
| Wash with sat. NaHCO3 | ~8.5 | >98% | Recommended for preserving the MOM group. |
| Wash with 0.1 M NaOH | ~13 | >98% | Stable, but may not be necessary. |
Visualizations
Experimental Workflow: Workup Strategies
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 1-(2-(Methoxymethoxy)phenyl)ethanone
This guide provides a detailed comparison of the 1H NMR spectrum of 1-(2-(methoxymethoxy)phenyl)ethanone with relevant alternatives, namely 1-(2-hydroxyphenyl)ethanone and the parent compound, acetophenone. This analysis is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization.
Comparison of 1H NMR Spectral Data
The following table summarizes the key 1H NMR spectral data for this compound and its structural analogs. The data for this compound is estimated based on the spectral data of the closely related compound, 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -COCH₃ | ~2.6 | s | - |
| -OCH₃ | ~3.4 | s | - | |
| -OCH₂O- | ~5.2 | s | - | |
| Aromatic-H | ~6.9 - 7.8 | m | - | |
| 1-(2-Hydroxyphenyl)ethanone | -COCH₃ | 2.61 | s | - |
| Aromatic-H (H6) | 7.75 | dd | 8.0, 1.6 | |
| Aromatic-H (H4) | 7.46 | ddd | 8.4, 7.2, 1.6 | |
| Aromatic-H (H3) | 7.01 | dd | 8.4, 1.2 | |
| Aromatic-H (H5) | 6.90 | ddd | 8.0, 7.2, 1.2 | |
| -OH | 12.25 | s | - | |
| Acetophenone [1] | -COCH₃ | 2.61[1] | s | - |
| Aromatic-H (ortho) | 7.97[1] | m | - | |
| Aromatic-H (meta) | 7.47[1] | m | - | |
| Aromatic-H (para) | 7.58[1] | m | - |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include:
-
Pulse width: Typically around 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is integrated to determine the relative ratios of the protons.
-
Peak picking is performed to identify the chemical shifts of the signals.
Visualization of Structural Effects on 1H NMR Spectra
The following diagram illustrates the structural relationships between the compared compounds and highlights the key substituent effects on the aromatic proton chemical shifts.
Caption: Structural relationship and substituent effects on aromatic proton chemical shifts.
References
13C NMR Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-(Methoxymethoxy)phenyl)ethanone, a common intermediate in organic synthesis. The analysis contrasts the chemical shifts of the parent compound, 2-hydroxyacetophenone, with its methoxymethyl (MOM) protected form and other common protecting groups, namely benzyl (Bn) and tert-butyldimethylsilyl (TBDMS). This comparison offers valuable insights into the electronic effects of these protecting groups on the aromatic ring and the carbonyl group.
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the experimental 13C NMR chemical shift data for 2-hydroxyacetophenone and the predicted data for its protected analogues. The predicted values were obtained using a standard NMR prediction software and serve as a reliable estimation for comparison.
| Carbon Atom | 2-Hydroxyacetophenone (Experimental) | This compound (Predicted) | 1-(2-(Benzyloxy)phenyl)ethanone (Predicted) | 1-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanone (Predicted) |
| C=O | 204.7 | 199.8 | 199.5 | 201.1 |
| C1' | 118.6 | 131.5 | 131.2 | 129.8 |
| C2' | 162.5 | 156.3 | 156.8 | 155.0 |
| C3' | 118.8 | 115.2 | 113.8 | 119.5 |
| C4' | 136.2 | 133.5 | 133.1 | 132.8 |
| C5' | 118.8 | 122.1 | 121.8 | 120.7 |
| C6' | 130.1 | 130.5 | 130.8 | 130.2 |
| CH3 (Ac) | 26.2 | 29.5 | 29.3 | 29.7 |
| O-C H2-O | - | 94.5 | - | - |
| O-CH2-Ph | - | - | 70.8 | - |
| O-Si(CH3)2C(CH3)3 | - | - | - | - |
| O-CH3 | - | 56.2 | - | - |
| Ph-C (Bn) | - | - | 136.5 (ipso) | - |
| Ph-CH (Bn) | - | - | 128.6, 128.3, 127.5 | - |
| Si-C (CH3)3 | - | - | - | 25.7 |
| Si-CH3 | - | - | - | -4.5 |
Experimental Protocols
General Procedure for 13C NMR Spectroscopy
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectra are acquired at room temperature. For a standard proton-decoupled 13C NMR spectrum, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
Mandatory Visualization
Caption: Logical workflow for the 13C NMR analysis of protected 2-hydroxyacetophenone.
Caption: Step-by-step experimental workflow for acquiring a 13C NMR spectrum.
A Comparative Infrared Spectroscopic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone and Related Phenyl Ketones
An objective guide for researchers, scientists, and drug development professionals on the infrared spectroscopic characteristics of 1-(2-(Methoxymethoxy)phenyl)ethanone in comparison to structurally similar compounds. This guide provides a detailed analysis of key vibrational frequencies and a standardized experimental protocol for data acquisition.
In the field of pharmaceutical development and materials science, precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands out as a fundamental analytical technique, offering valuable insights into the functional groups present within a molecule. This guide presents a comparative analysis of the IR spectrum of this compound against its key analogues: 2'-hydroxyacetophenone, acetophenone, and methoxybenzene. By examining the characteristic absorption bands of these compounds, researchers can gain a deeper understanding of the influence of substituent groups on the vibrational modes of phenyl ketones.
Comparative Analysis of IR Absorption Data
The following table summarizes the principal infrared absorption frequencies for this compound and its selected analogues. The data for the target molecule are predicted based on characteristic group frequencies, while the data for the analogues are derived from established spectral databases.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 2'-Hydroxyacetophenone (cm⁻¹)[1][2] | Acetophenone (cm⁻¹)[3][4][5] | Methoxybenzene (Anisole) (cm⁻¹)[6][7] |
| Aromatic Ring | C-H Stretch | 3100-3000 | ~3070 | 3100-3000[3] | 3100-3000 |
| C=C Stretch | 1600-1450 | 1614, 1490, 1458 | 1600-1450[8] | 1600-1500[6] | |
| Carbonyl Group | C=O Stretch | ~1680 | ~1646[9] | 1700-1680[3] | N/A |
| Alkyl Groups | C-H Stretch (sp³) | 2960-2850 | N/A | ~2960, ~2870[3] | ~2960, ~2838[6] |
| C-H Bend | ~1450, ~1370 | N/A | ~1375[3] | ~1460 | |
| Ether Group | C-O Stretch | ~1250, ~1100 | N/A | N/A | ~1249, ~1100[6] |
| Hydroxy Group | O-H Stretch | N/A | ~3400 (broad) | N/A | N/A |
Analysis of Key Spectral Features:
-
Carbonyl (C=O) Stretching: The ketone functional group in acetophenone exhibits a strong, sharp absorption band between 1680 cm⁻¹ and 1700 cm⁻¹.[3] In 2'-hydroxyacetophenone, this band is observed at a lower wavenumber (~1646 cm⁻¹) due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.[9] For this compound, the C=O stretch is predicted to be around 1680 cm⁻¹, similar to acetophenone, as the methoxymethoxy group is not expected to engage in significant hydrogen bonding.
-
Aromatic C-H and C=C Stretching: All the phenyl-containing compounds exhibit characteristic C-H stretching vibrations of sp²-hybridized carbons between 3000 cm⁻¹ and 3100 cm⁻¹.[3] Aromatic C=C stretching vibrations are also consistently observed in the 1600-1450 cm⁻¹ region.[8]
-
Ether (C-O) Stretching: A key differentiator for this compound and methoxybenzene is the presence of strong C-O stretching bands. Anisole (methoxybenzene) typically shows two distinct C-O stretching bands around 1249 cm⁻¹ and 1100 cm⁻¹.[6] Similar bands are expected for this compound, corresponding to the aryl-ether and alkyl-ether linkages of the methoxymethoxy group.
-
Hydroxyl (O-H) Stretching: The IR spectrum of 2'-hydroxyacetophenone is distinguished by a broad absorption band around 3400 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group. This feature is absent in the other compared molecules.
Experimental Protocol for Infrared Spectroscopy
The following is a generalized procedure for obtaining the IR spectrum of a solid organic compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Sample press (for KBr pellets) or ATR accessory
Reagents:
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven.
-
The sample compound (e.g., this compound).
-
A suitable solvent for cleaning (e.g., acetone or isopropanol).
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder, position it in the spectrometer's sample beam, and acquire the IR spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Procedure (Attenuated Total Reflectance - ATR Method):
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of an organic compound.
Caption: Logical workflow for IR spectroscopic analysis.
This guide provides a foundational comparison for the IR analysis of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 2. 2'-Hydroxyacetophenone(118-93-4) IR Spectrum [m.chemicalbook.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. proprep.com [proprep.com]
- 5. Acetophenone(98-86-2) IR Spectrum [chemicalbook.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. Anisole [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry of 1-(2-(Methoxymethoxy)phenyl)ethanone and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 1-(2-(Methoxymethoxy)phenyl)ethanone and its structurally related alternatives. The information presented is intended to aid in the identification, characterization, and quality control of these aromatic ketones in a research and development setting.
Introduction
This compound is an aromatic ketone of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a critical analytical technique for confirming its molecular weight and elucidating its structure through fragmentation analysis. This guide compares its predicted mass spectral data with the experimental data of two common alternatives: 1-(2-methoxyphenyl)ethanone and 1-(4-methoxyphenyl)ethanone.
Predicted Mass Spectrometry Data for this compound
Molecular Weight: 180.20 g/mol
Predicted Fragmentation:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 180. The primary fragmentation pathways are predicted to involve:
-
Loss of the methoxymethyl group (-CH₂OCH₃): This would result in a significant fragment at m/z 135.
-
Alpha-cleavage of the acetyl group: Loss of a methyl radical (•CH₃) would produce a fragment at m/z 165.
-
Formation of the benzoyl cation: Cleavage of the bond between the carbonyl group and the phenyl ring could lead to a fragment at m/z 105.
-
Loss of the entire methoxymethoxy group and subsequent rearrangement: This could lead to various smaller fragments.
Comparison with Alternative Compounds
For a practical comparison, we present the experimental mass spectrometry data for two commercially available and structurally similar compounds: 1-(2-methoxyphenyl)ethanone and 1-(4-methoxyphenyl)ethanone.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and Relative Abundance |
| This compound | 180.20 | Predicted: [M]+ at 180, 165, 135, 105 |
| 1-(2-methoxyphenyl)ethanone | 150.17 | [M]+ at 150 (24.21%), 135 (99.99%), 92 (5.01%), 77 (16.25%)[1] |
| 1-(4-methoxyphenyl)ethanone | 150.17 | [M]+ at 150, 135 (base peak), 107, 92, 77[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section outlines a general protocol for the GC-MS analysis of aromatic ketones like this compound and its alternatives.
1. Sample Preparation:
-
Dissolve an accurately weighed sample (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a concentration appropriate for the instrument's sensitivity.
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
3. Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for structural confirmation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of an aromatic ketone.
Caption: Workflow for GC-MS analysis of aromatic ketones.
References
comparison of MOM protection with other phenol protecting groups
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious selection of protecting groups is paramount. For the hydroxyl moiety of phenols, the methoxymethyl (MOM) ether stands as a widely utilized protective strategy. This guide provides an objective comparison of MOM protection with other common phenol protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Phenolic Protection
The acidic nature of the phenolic proton and the nucleophilicity of the phenoxide ion necessitate protection to prevent unwanted side reactions under various conditions. An ideal protecting group should be easily and selectively introduced, stable under a range of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups. This guide focuses on the comparison of the MOM group with two other prevalently used protecting groups: the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and reaction conditions for the protection and deprotection of phenols using MOM, TBS, and Benzyl ethers.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| MOM (Methoxymethyl) | MOM-Cl or MOM-Br, DIPEA, CH₂Cl₂[1]; or NaH, DMF[2] | Acidic hydrolysis (e.g., HCl in MeOH)[1][2]; Lewis acids (e.g., TMSBr)[1]; Solid acid catalysts[3][4] | Stable to strong bases and weakly acidic conditions.[5] Labile to strong acids. |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF[6] | Fluoride sources (e.g., TBAF in THF); Acidic conditions (e.g., HCl in MeCN)[7] | Stable to a wide range of non-acidic and non-fluoride conditions. Labile to acids and fluoride ions. Phenolic TBS ethers can sometimes be selectively cleaved in the presence of alkyl TBS ethers.[8] |
| Bn (Benzyl) | Bn-Br or Bn-Cl, K₂CO₃ or NaH, Acetone or DMF[9][10] | Catalytic hydrogenolysis (H₂, Pd/C)[10][11]; Strong acids (e.g., BBr₃, BCl₃)[9]; Oxidative cleavage (for p-methoxybenzyl)[12] | Very stable to a wide range of acidic and basic conditions.[10] Cleaved under reductive conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic phenol are provided below. These protocols are based on commonly cited literature procedures.
Methoxymethyl (MOM) Ether Protection and Deprotection
Protection Protocol:
-
Reagents: Phenol, Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the phenol (1.0 eq.) and DIPEA (2.0-4.0 eq.) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add MOM-Cl (1.5-3.0 eq.) dropwise.[1] Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography.[1][5]
Deprotection Protocol (Acidic Hydrolysis):
-
Reagents: MOM-protected phenol, Hydrochloric acid (HCl), Methanol (MeOH).
-
Procedure: Dissolve the MOM-protected phenol in methanol. Add a solution of concentrated HCl in methanol (e.g., 1.25 M) and stir the mixture at room temperature.[1][2] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product. The combined organic layers are washed, dried, and concentrated to yield the deprotected phenol.[1]
tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection
Protection Protocol:
-
Reagents: Phenol, tert-Butyldimethylsilyl chloride (TBS-Cl), Imidazole, Dimethylformamide (DMF).
-
Procedure: To a solution of the phenol (1.0 eq.) and imidazole (2.0-2.5 eq.) in anhydrous DMF, add TBS-Cl (1.1-1.5 eq.) at room temperature.[6] Stir the mixture for the time required as monitored by TLC. Add water to the reaction mixture and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol (Fluoride-mediated):
-
Reagents: TBS-protected phenol, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS-protected phenol in THF, add a 1 M solution of TBAF in THF (1.1-1.5 eq.).[6] Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Concentrate the reaction mixture and purify the residue by column chromatography to obtain the phenol.[6]
Benzyl (Bn) Ether Protection and Deprotection
Protection Protocol:
-
Reagents: Phenol, Benzyl bromide (Bn-Br), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure: To a mixture of the phenol (1.0 eq.) and K₂CO₃ (1.5-2.0 eq.) in acetone, add Bn-Br (1.1-1.2 eq.). Heat the mixture to reflux and stir until the reaction is complete by TLC analysis.[9] After cooling to room temperature, filter the solid and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. Purification is performed by column chromatography.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Reagents: Benzyl-protected phenol, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Ethanol (EtOH) or Ethyl acetate (EtOAc).
-
Procedure: Dissolve the benzyl-protected phenol in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.[11] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Upon completion of the reaction (monitored by TLC), filter the catalyst through a pad of celite and concentrate the filtrate to obtain the deprotected phenol.[11]
Mandatory Visualizations
The following diagrams illustrate key concepts in phenol protection chemistry.
Caption: General workflow for the protection and deprotection of phenols.
Caption: Conceptual diagram of an orthogonal protection strategy.
Conclusion
The choice between MOM, TBS, and Benzyl protecting groups for phenols is highly dependent on the specific synthetic context.
-
MOM ethers are a robust choice when stability to basic and weakly acidic conditions is required, with straightforward acidic deprotection.
-
TBS ethers offer the advantage of very mild, fluoride-based deprotection, providing an orthogonal strategy to many other protecting groups. Their lability to acid, however, must be considered.
-
Benzyl ethers provide exceptional stability across a wide pH range, making them suitable for reactions involving strong acids or bases. Their removal via catalytic hydrogenolysis is clean and efficient but may not be compatible with other reducible functional groups in the molecule.
By carefully considering the stability profiles and deprotection conditions outlined in this guide, researchers can strategically employ these protecting groups to achieve their synthetic goals with greater efficiency and selectivity.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. synarchive.com [synarchive.com]
- 3. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. synarchive.com [synarchive.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallographic analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone Derivatives and Related Compounds
This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of this compound and related acetophenone compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structural characteristics of this class of molecules. While the crystallographic data for the parent compound, this compound, is not publicly available, this guide presents data from closely related structures to offer valuable insights.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of 1-phenylethanone derivatives, providing a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 1-[2-(Benzyloxy)phenyl]ethanone[1] | C₁₅H₁₄O₂ | Monoclinic | P2₁/c | 10.664(2) | 14.406(3) | 7.686(1) | 90 | 94.260(3) | 90 | 1177.6 | 4 |
| 1-(2-(2-Chloroethoxy)phenyl)ethanone[2] | C₁₀H₁₁ClO₂ | Triclinic | P1 | 7.8470(3) | 8.0375(3) | 9.2261(4) | 77.052(4) | 86.981(5) | 61.011(4) | 494.98(3) | 2 |
| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone[3] | C₁₆H₁₆O₄ | Orthorhombic | P2₁2₁2₁ | 5.9808 | 12.0766 | 18.9390 | 90 | 90 | 90 | 1367.0 | 4 |
| 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone[3] | C₂₀H₂₄O₈ | Monoclinic | P2₁/n | 8.4913 | 21.4872 | 11.1334 | 90 | 90.00 | 90 | 1935.3 | 4 |
Experimental Protocols
The methodologies for single-crystal X-ray diffraction analysis are crucial for obtaining reliable structural data. Below are detailed experimental protocols based on the cited literature.
General Experimental Workflow for Single-Crystal X-ray Diffraction
A generalized workflow for the crystallographic analysis of the compared compounds is presented. This process includes crystal preparation, data collection, and structure refinement.
Synthesis and Crystallization
1-[2-(Benzyloxy)phenyl]ethanone: This compound was prepared by the condensation of 2-hydroxyacetophenone with benzyl bromide in refluxing acetone in the presence of excess anhydrous potassium carbonate.[1]
1-(2-(2-Chloroethoxy)phenyl)ethanone: Synthesized by reacting 2-acetylphenol in anhydrous 1,2-dichloroethane with NaOH and tetrabutylammonium bromide. Crystals suitable for X-ray diffraction were obtained by evaporation from ethanol at room temperature.[2]
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone & 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone: These derivatives were synthesized via a benzoin condensation reaction using the ionic liquid [Bmim]BF₄ as a catalyst.[3]
Data Collection and Refinement
For the analyzed compounds, X-ray diffraction data were collected on diffractometers such as a Rigaku SuperNova or Bruker APEXII CCD, typically using Mo Kα radiation.[2][4] The collected data were processed and refined using software packages like SHELX to solve and refine the crystal structures.[2]
Potential Biological Activity: MCR-1 Inhibition Pathway
While the primary focus of this guide is crystallography, it is valuable to consider the potential applications of these molecular scaffolds in drug discovery. Related 1-phenyl-2-(phenylamino)ethanone derivatives have been identified as inhibitors of the MCR-1 protein, which confers resistance to colistin, a last-resort antibiotic.[5][6] The following diagram illustrates the potential mechanism of action.
This proposed pathway highlights how ethanone derivatives could potentially restore the efficacy of colistin against resistant bacteria by inhibiting the MCR-1 enzyme.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activities of 1-(2-Hydroxyphenyl)ethanone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 1-(2-(methoxymethoxy)phenyl)ethanone analogs, focusing on their anticancer and antitubercular potential. The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl, and thus, this guide centers on the biological activities of the parent 2'-hydroxychalcones, which are key derivatives of 1-(2-hydroxyphenyl)ethanone.
This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to support further research and development in this area.
Comparative Analysis of Biological Activity
The biological activity of 2'-hydroxychalcone analogs varies significantly with substitutions on both aromatic rings. The following tables summarize the reported in vitro activities of these compounds against cancer cell lines and Mycobacterium tuberculosis.
Anticancer Activity of 2'-Hydroxychalcone Analogs
The antiproliferative activity of 2'-hydroxychalcone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are presented below, highlighting the impact of different substituents on their anticancer potency.
| Compound ID | A-Ring Substitution | B-Ring (from Benzaldehyde) | Cancer Cell Line | Activity (µM) | Citation |
| 16 | 2'-hydroxy, 3',4',5'-trimethoxy | Pyridyl | MDA-MB-468 | IC50: 0.7 | [1] |
| 19 | 2'-hydroxy, 9-anthracenyl | Pyridyl | MDA-MB-468 | IC50: 0.3 | [1] |
| 18 | 2'-hydroxy | Pyridyl | MDA-MB-468 | IC50: 8 | [1] |
| 17 | 2'-hydroxy | Pyridyl | MDA-MB-468 | IC50: 30 | [1] |
| C1 | 2'-hydroxy | 4-methylphenyl | HCT116 | IC50: 37.07 | [2] |
| Chalcone-3 | Not specified | Not specified | MDA-MB-231 | IC50: 17.98 (µg/mL) | [3] |
Antitubercular Activity of 2'-Hydroxychalcone Analogs
Several 2'-hydroxychalcone analogs have demonstrated promising activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) and the 90% inhibitory concentration (IC90) are key parameters for assessing their potential as antitubercular agents.
| Compound ID | A-Ring Substitution | B-Ring (from Benzaldehyde) | M. tuberculosis Strain | Activity (µM) | Citation |
| 21 | 2'-hydroxy | Biphenyl-4-yl | H37Rv | IC90: 8.9 | [1] |
| 14 | 2'-hydroxy | Dichloro-phenyl | H37Rv | IC90: 8.9-28 | [1] |
| 20 | 2'-hydroxy | Pyrene-1-yl | H37Rv | IC90: 8.9-28 | [1] |
| 29 (Pyrazoline) | 2'-hydroxy | Diphenyl-pyrazole | H37Rv | IC90: 25 | [1] |
| 3 | Not specified | 4-fluorophenyl | H37Rv | MIC: 14 | [4] |
| 11 | Not specified | 3-methoxyphenyl | H37Rv | MIC: 14 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for the synthesis and biological evaluation of the 2'-hydroxychalcone analogs discussed in this guide.
Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
The synthesis of 2'-hydroxychalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[5][6][7]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate substituted benzaldehyde in ethanol or methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a concentrated aqueous solution of NaOH or KOH to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for the prescribed time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (2'-hydroxychalcone analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[12][13][14][15]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
96-well microplates
-
Test compounds
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard.
-
Add the bacterial inoculum to each well of the microplate containing the test compounds. Include a drug-free control (growth control) and controls with standard antitubercular drugs.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After the incubation period, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these analogs is crucial for rational drug design. The following diagrams illustrate key pathways implicated in the biological activities of 2'-hydroxychalcones.
Anticancer Mechanism: Inhibition of the p53-MDM2 Interaction
Many anticancer agents, including some chalcones, function by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[16][17][18][19] Inhibition of this interaction stabilizes p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of 2'-hydroxychalcone analogs.
Antitubercular Mechanism: Targeting Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB)
Mycobacterium tuberculosis secretes virulence factors, such as the protein tyrosine phosphatase PtpB, to subvert the host immune response.[20][21][22][23][24] PtpB dephosphorylates host signaling proteins, leading to the suppression of immune responses and promoting bacterial survival within macrophages. Chalcones have been identified as potential inhibitors of PtpB.
Caption: Inhibition of M. tuberculosis PtpB by 2'-hydroxychalcone analogs in the host macrophage.
This guide provides a foundational understanding of the biological activities of 1-(2-hydroxyphenyl)ethanone analogs, with a focus on 2'-hydroxychalcones. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. pnas.org [pnas.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. uniprot.org [uniprot.org]
Navigating Analytical Method Validation for 1-(2-(Methoxymethoxy)phenyl)ethanone: A Comparative Guide
General Workflow for Analytical Method Validation
A systematic approach to analytical method validation is essential for ensuring that a method is suitable for its intended purpose. The following workflow outlines the key stages involved in this process.
Caption: A general workflow for the validation of an analytical method, from development to implementation.
High-Performance Liquid Chromatography (HPLC): A Primary Analytical Approach
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like 1-(2-(Methoxymethoxy)phenyl)ethanone, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.
Proposed HPLC Method Parameters
Based on methods for similar acetophenone derivatives, a potential starting point for an HPLC method is outlined below.[1][2]
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Illustrative Performance Data for a Validated HPLC Method
The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method, in line with regulatory guidelines.[3][4][5]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
| Robustness | %RSD ≤ 2.0% after minor changes | Complies |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Technique
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be employed for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS could serve as a valuable alternative or complementary method to HPLC.
Comparison of HPLC and GC-MS for Analysis
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase |
| Analytes | Wide range of polar and non-polar compounds | Volatile and thermally stable compounds |
| Sample Preparation | Dissolution in a suitable solvent | May require derivatization for polar compounds |
| Detection | UV-Vis, Fluorescence, Refractive Index, Mass Spectrometry | Mass Spectrometry (provides structural information) |
| Advantages | Broad applicability, non-destructive | High sensitivity and specificity, structural elucidation |
| Limitations | Lower resolution for some volatile compounds | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful validation of any analytical method.
Protocol for HPLC Method Validation
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the assay.
-
Sample Solution: Prepare the sample containing this compound by dissolving a known amount in the same solvent as the standard.
2. Linearity:
-
Inject the series of working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.
3. Accuracy:
-
Prepare spiked samples by adding known amounts of the standard stock solution to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery for each sample.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the response of a series of diluted standard solutions.
6. Specificity:
-
Inject a blank solvent and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Assess the peak purity of the analyte in a sample using a photodiode array (PDA) detector.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the analytical results.[4]
Conclusion
While specific, publicly available validated analytical methods for this compound are scarce, this guide provides a comprehensive framework for developing and validating suitable HPLC and GC-MS methods. By following the outlined validation workflow and experimental protocols, researchers and drug development professionals can establish reliable and robust analytical methods to ensure the quality and consistency of their results. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix and the desired level of sensitivity and structural information.
References
Safety Operating Guide
Proper Disposal of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(2-(Methoxymethoxy)phenyl)ethanone, a compound that requires careful management due to its chemical properties. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as substituted acetophenones and ethers, should be used to inform safety practices.
Personal Protective Equipment (PPE): At a minimum, personnel should wear standard laboratory attire, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Spill Management: In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be contained using an inert absorbent material, such as vermiculite or sand. The contaminated absorbent must then be collected into a designated, sealable hazardous waste container. The area should be decontaminated with an appropriate solvent, and all materials used in the cleanup should also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
This waste stream should be segregated from other chemical wastes unless compatibility has been verified. Do not mix with strong acids, bases, or oxidizing agents.
-
-
Containerization:
-
Use a clean, dry, and sealable container, preferably the original container if it is in good condition.
-
Ensure the container is not overfilled; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
-
The exterior of the container must be clean and free of contamination.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition, heat, and direct sunlight.
-
Maintain an inventory of the accumulated waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and quantity.
-
Summary of Disposal Safety Data
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Potential for eye, skin, and respiratory irritation. Flammability potential similar to other ketones and ethers. |
| Compatible Container | Glass or other chemically resistant, sealable container. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
| Disposal Method | Incineration or other methods as determined by a licensed hazardous waste disposal facility. |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 1-(2-(Methoxymethoxy)phenyl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-(Methoxymethoxy)phenyl)ethanone was not located. The following guidance is based on the safety profiles of structurally similar aromatic ketones and methoxymethyl ethers. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals handling this compound.
Summary of Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn. Nitrile or neoprene gloves are recommended for handling aromatic and halogenated hydrocarbons.[2] Inspect gloves for integrity before each use. |
| Skin and Body Protection | Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][3] Ensure shoes fully cover the feet.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is crucial for laboratory safety and environmental compliance.
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4] Ground and bond containers when transferring material to prevent static discharge.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[4]
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1][4]
-
Clean the spill area with an appropriate solvent.
-
-
Major Spills:
-
Evacuate the laboratory immediately and notify institutional safety personnel.
-
Prevent entry into the affected area.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Waste Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate container.[1]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
